Product packaging for Quinazolin-7-ylboronic acid(Cat. No.:CAS No. 899438-46-1)

Quinazolin-7-ylboronic acid

Cat. No.: B1393054
CAS No.: 899438-46-1
M. Wt: 173.97 g/mol
InChI Key: WAPOSZXCZRHKGA-UHFFFAOYSA-N
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Description

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgpharmiweb.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are important structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comwikipedia.org

Aromatic Functionalization with Heteroatom-Containing Functional Groups

Boronic acids are also instrumental in the functionalization of aromatic rings with heteroatoms such as nitrogen and oxygen. nih.gov These reactions, often proceeding through transition-metal-free pathways, allow for the introduction of amine and phenol (B47542) groups onto an aromatic scaffold. nih.govacs.org For instance, the amination of arylboronic acids provides a direct route to aniline (B41778) derivatives, which are key components in dyes, polymers, and pharmaceuticals. nih.govnih.gov

Protection of Diols

The ability of boronic acids to form reversible cyclic esters with diols makes them excellent protecting groups in organic synthesis. mdpi.comresearchgate.net This strategy is particularly useful in carbohydrate chemistry, where the selective protection of specific hydroxyl groups is often a significant challenge. nih.gov The resulting boronate esters are generally stable to a range of reaction conditions and can be easily cleaved to regenerate the diol. acs.orgsigmaaldrich.com

Diels-Alder Reactions

Boronic acids and their derivatives can act as Lewis acid catalysts to promote Diels-Alder reactions, a powerful tool for the formation of six-membered rings. libretexts.orgresearchgate.net The boronic acid can activate the dienophile, leading to increased reactivity and, in some cases, enhanced stereoselectivity. libretexts.orgmdpi.com This has been applied to the synthesis of complex natural products. nih.gov

Asymmetric Synthesis of Amino Acids

Boronic acids play a crucial role in the asymmetric synthesis of α-amino acids, which are the building blocks of proteins and have significant applications in medicinal chemistry. mdpi.combohrium.com Methods have been developed for the asymmetric borylation of imines, providing access to chiral α-amino boronic acid derivatives with high stereoselectivity. nih.govacs.org These derivatives can be further transformed into a variety of valuable chiral amines. bohrium.com

Selective Reduction of Aldehydes

Boronic acids can facilitate the selective reduction of aldehydes in the presence of other reducible functional groups. mdpi.comresearchgate.net For example, certain boronic acids can catalyze the reduction of aldehydes with reagents like tributyltin hydride. researchgate.net This chemoselectivity is valuable in the synthesis of complex molecules where multiple functional groups are present. beilstein-journals.org

Quinazolin-7-ylboronic acid: A Closer Look

Chemical Formula: C₈H₇BN₂O₂

Molecular Weight: 173.97 g/mol

CAS Number: 1092543-32-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BN2O2 B1393054 Quinazolin-7-ylboronic acid CAS No. 899438-46-1

Properties

IUPAC Name

quinazolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPOSZXCZRHKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=NC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680579
Record name Quinazolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899438-46-1
Record name Quinazolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinazolines and Quinazolin 7 Ylboronic Acid

General Quinazoline (B50416) Synthesis Strategies

The construction of the quinazoline ring system can be achieved through various synthetic routes, many of which were established in the late 19th and early 20th centuries. These classical methods, while sometimes requiring harsh conditions, laid the groundwork for the development of more sophisticated and efficient synthetic pathways.

The early syntheses of quinazolines were pivotal in establishing the fundamental chemistry of this heterocyclic system. These methods often utilized readily available starting materials and relied on cyclization and condensation reactions.

In 1903, Siegmund Gabriel reported a synthesis of quinazoline that involved the oxidation of 3,4-dihydroquinazoline. nih.govresearchgate.net This method provided a more satisfactory route to the parent quinazoline at the time. nih.govscispace.com The synthesis typically starts with the reduction of an o-nitrobenzylamine to an o-aminobenzylamine, which is then condensed with formic acid to yield a dihydroquinazoline. Subsequent oxidation of this intermediate furnishes the aromatic quinazoline ring system. researchgate.net Catalytic hydrogenation of quinazoline can also be stopped after the absorption of one molecule of hydrogen to yield 3,4-dihydroquinazoline. nih.govscispace.com

Reaction Scheme: Gabriel Method

Starting Material Intermediate Product

Reaction Scheme: Riedel Method

Reactants Intermediate Product

The condensation of anthranilic acid with amides is a widely used method for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones), known as the Niementowski quinazoline synthesis. wikipedia.orgnih.gov This reaction, first described by Stefan Niementowski in 1895, typically involves heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures to produce quinazolin-4(3H)-one. wikipedia.orgacgpubs.org The method can also be employed with other amides to generate 2-substituted quinazolin-4(3H)-ones. tandfonline.com While effective, the traditional Niementowski reaction often requires high temperatures and long reaction times. nih.gov

Another approach involves the reaction of anthranilic acid with primary amines. For instance, heating anthranilic acid with different amines and trimethyl orthoformate can yield 3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Reaction Conditions for Niementowski Synthesis

Reactants Conditions Product
Anthranilic acid, Formamide Heat (120-130°C) Quinazolin-4(3H)-one

Isatins (indole-2,3-diones) serve as versatile precursors for the synthesis of quinazoline derivatives. One approach involves the alkaline hydrolysis of isatin (B1672199) to produce (2-amino-phenyl)-oxo-acetic acid sodium salt. This intermediate can then undergo a one-pot, three-component condensation with an aldehyde (e.g., 4-chlorobenzaldehyde) and ammonium (B1175870) acetate (B1210297) to form a quinazoline-4-carboxylic acid derivative. dergipark.org.tr Isatins can also be used in multicomponent reactions with amines and isatoic anhydride (B1165640) to prepare substituted quinazoline-(3'H)-diones. openmedicinalchemistryjournal.com Furthermore, a cascade reaction of isatins with trifluoroacetimidoyl chlorides mediated by iron(III) chloride can efficiently produce 2-(trifluoromethyl)quinazolin-4(3H)-ones. organic-chemistry.org

Synthetic Route from Isatin

Isatin Derivative Reagents Product
Isatin 1. NaOH (hydrolysis) 2. Aldehyde, Ammonium acetate Quinazoline-4-carboxylic acid
Isatin Amines, Isatoic anhydride, Catalyst Substituted quinazoline-(3'H)-diones

Benzoxazinones, specifically 3,1-benzoxazin-4-ones, are important intermediates in the synthesis of quinazolin-4(3H)-ones. nih.govuob.edu.ly These intermediates are typically prepared by the acylation of anthranilic acid with an acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride. brieflands.comnih.govnih.gov The resulting benzoxazinone (B8607429) can then be treated with various amines to yield 2,3-disubstituted-quinazolin-4(3H)-ones. uob.edu.lybrieflands.com For example, reaction with hydrazine (B178648) hydrate (B1144303) produces 3-aminoquinazolinones. nih.gov This method is highly versatile and allows for the introduction of a wide range of substituents on the quinazolinone core.

General Scheme for Synthesis from Benzoxazinones

Step Reactants Intermediate/Product
1 Anthranilic acid, Acyl chloride N-Acylanthranilic acid
2 N-Acylanthranilic acid, Acetic anhydride 3,1-Benzoxazin-4-one

Advanced Synthetic Techniques

The past few decades have seen a surge in the development of advanced synthetic methods for constructing the quinazoline skeleton, with transition-metal-catalyzed reactions becoming indispensable tools. frontiersin.orgnih.gov These modern techniques offer high efficiency, broad substrate compatibility, and novel pathways for derivatization. nih.gov

Transition-metal catalysis has profoundly impacted the synthesis of quinazolines, enabling reactions that were previously challenging. nih.gov Various catalytic systems utilizing metals such as copper, iron, cobalt, and manganese have been successfully developed for the construction of the quinazoline ring. frontiersin.orgmdpi.commdpi.com These reactions often proceed via mechanisms like C-H activation or cascade cyclizations, providing efficient access to a wide array of substituted quinazolines. nih.govmdpi.com

Among the transition metals, palladium holds a preeminent position in the synthesis of complex organic molecules, including quinazolines. Palladium-catalyzed reactions provide powerful and versatile tools for building the quinazoline core and for its subsequent functionalization through carbon-carbon and carbon-heteroatom bond formation. rsc.org

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming Csp²–Csp² bonds. nih.gov This reaction is particularly valuable for synthesizing aryl-substituted quinazolines, which are of great interest in medicinal chemistry. nih.gov The key advantages of this method include mild reaction conditions, compatibility with a wide range of functional groups, and the use of organoboron reagents that have low toxicity and high stability. nih.gov

The typical reaction involves coupling a halogenated quinazoline with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The synthesis of Quinazolin-7-ylboronic acid itself would be achieved via a related Miyaura borylation, where a 7-haloquinazoline is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), under palladium catalysis.

Research has demonstrated the regioselective nature of the Suzuki-Miyaura reaction on poly-halogenated quinazolines. For instance, in the case of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, selective coupling can be achieved at either the C4 or C7 position by carefully choosing the reaction conditions. mdpi.com Microwave irradiation has also been employed to promote these reactions, leading to high yields in shorter reaction times. mdpi.com

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling of 4,7-dichloro-6-nitroquinazoline mdpi.com

Arylboronic AcidPosition of SubstitutionProductYield (%)
4-Methoxyphenylboronic acidC47-Chloro-4-(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline78
Phenylboronic acidC47-Chloro-2-(2-methylprop-1-enyl)-6-nitro-4-phenylquinazoline75
3-(Trifluoromethyl)phenylboronic acidC47-Chloro-2-(2-methylprop-1-enyl)-6-nitro-4-(3-(trifluoromethyl)phenyl)quinazoline48
4-Chlorophenylboronic acid (used for C7 coupling after C4 substitution)C74-(4-Chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitro-7-phenylquinazoline62
o-Tolylboronic acid (used for C7 coupling after C4 substitution)C74-(4-Chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitro-7-o-tolylquinazoline58

Palladium-catalyzed tandem reactions represent a highly efficient strategy for the one-pot synthesis of quinazoline derivatives from simple precursors. mdpi.com These processes involve a sequence of reactions, typically an addition followed by a cyclization, to rapidly build molecular complexity. nih.gov A notable example is the palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids. mdpi.comnih.gov

This transformation provides an alternative pathway to 2,4-diarylquinazolines and demonstrates good functional group tolerance. mdpi.comnih.gov The proposed mechanism involves an initial carbopalladation of the nitrile group by an arylpalladium species (generated from the arylboronic acid), followed by an intramolecular cyclization to form the quinazoline ring. nih.gov This method highlights the power of tandem strategies in streamlining synthetic routes and avoiding the isolation of intermediates.

Table 2: Palladium-Catalyzed Tandem Synthesis of 2,4-Diarylquinazolines mdpi.com

2-(Benzylidenamino)benzonitrile SubstrateArylboronic AcidProductYield (%)
2-(Benzylidenamino)benzonitrilePhenylboronic acid2,4-Diphenylquinazoline81
2-(Benzylidenamino)benzonitrile4-Methylphenylboronic acid2-Phenyl-4-(p-tolyl)quinazoline83
2-(Benzylidenamino)benzonitrile4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylquinazoline85
2-((4-Chlorobenzyliden)amino)benzonitrilePhenylboronic acid2-(4-Chlorophenyl)-4-phenylquinazoline75
5-Chloro-2-(benzylidenamino)benzonitrilePhenylboronic acid6-Chloro-2,4-diphenylquinazoline78
Metal-Catalyzed Reactions
2.1.2.1.1.1. Cross-Coupling Reactions (e.g., Suzuki-Miyaura)[3][8][11][16][17]2.1.2.1.1.2. Tandem Addition/Cyclization[8][14]
Copper-Catalyzed Approaches

Copper catalysis represents a cost-effective and versatile tool for the synthesis of quinazoline derivatives. These methods often proceed under mild conditions and exhibit broad substrate scope.

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, particularly C-N bonds, using a copper catalyst. organic-chemistry.org This reaction typically involves the coupling of a boronic acid with an N-H containing compound in the presence of a copper source and an oxidant, often atmospheric oxygen. organic-chemistry.org

In the context of quinazoline synthesis, the Chan-Lam coupling can be utilized to form a key C-N bond in the heterocyclic ring. For instance, a method for synthesizing 2-aminoquinazolines involves the Chan-Lam coupling of (2-formylphenyl)boronic acids with guanidines. thieme-connect.com This approach uses inexpensive copper(I) iodide (CuI) as the catalyst and methanol (B129727) as the solvent, proceeding under relatively mild conditions. thieme-connect.com The reaction tolerates a range of substituted guanidines, providing access to nonsubstituted, N-monosubstituted, and N,N-disubstituted 2-aminoquinazolines. thieme-connect.com

Another application involves the synthesis of 3-alkyl-2-arylthio-2,3-dihydroquinazolin-4(1H)-ones. mdpi.com This multi-step synthesis culminates in a copper-catalyzed Chan-Lam coupling of a quinazolinone intermediate with a phenylboronic acid. mdpi.com A heterogeneous catalyst, copper-supported on magnetic chitosan (B1678972) (Cu@MChit), has been developed for this transformation, offering the advantage of easy separation and reusability. mdpi.com

A study also describes the synthesis of novel quinazoline derivatives by reacting 4-thiomorpholinoquinazolin-2-amine with various boronic acids under Chan-Lam coupling conditions, using copper(II) chloride dihydrate (CuCl2·2H2O) as the catalyst. longdom.org

Table 1: Examples of Chan-Lam Coupling in Quinazoline Synthesis

ReactantsCatalystProductKey FeaturesReference
(2-Formylphenyl)boronic acids and guanidinesCuI2-AminoquinazolinesMild conditions, inexpensive catalyst, tolerates various guanidines. thieme-connect.com
Quinazolinone intermediate and phenylboronic acidCu@MChit3-Alkyl-2-arylthio-2,3-dihydroquinazolin-4(1H)-onesHeterogeneous catalyst, easy separation and reusability. mdpi.com
4-Thiomorpholinoquinazolin-2-amine and various boronic acidsCuCl2·2H2OSubstituted quinazolinesAccess to a variety of substituted quinazoline derivatives. longdom.org

Copper-catalyzed three-component reactions provide an efficient pathway to construct multi-substituted quinazolines in a single step from simple starting materials. scholarsportal.info These reactions are highly atom-economical and can generate molecular complexity rapidly.

One such approach involves the reaction of o-bromo aromatic ketones or aldehydes, ammonia (B1221849) water, and aromatic aldehydes or primary alcohols, catalyzed by copper(I) chloride (CuCl). scholarsportal.info This method allows for the synthesis of a variety of substituted quinazolines.

Another example is the copper-catalyzed three-component N-alkylation of quinazolinones. rsc.org In this reaction, N-heteroarenes, including quinazolinones, are coupled with methyl ketones and N,N'-dimethylpropionamide (DMPA) as a carbon source under a copper-based oxidative system. rsc.org This leads to the formation of functionalized N-heterocycles.

Furthermore, a one-pot, three-component tandem reaction for the synthesis of substituted quinazolin-4(3H)-ones has been developed using a CuI/L-proline catalytic system. bits-pilani.ac.in This method involves copper-catalyzed double C-N coupling, reductive amination, condensation, cyclization, and aerobic oxidation, demonstrating good functional group tolerance and mild reaction conditions. bits-pilani.ac.in

A copper-catalyzed one-pot three-component aerobic oxidative cyclization has also been reported for the synthesis of quinazolines from the amination of C(sp³)-H bonds of methylazaarenes in the presence of ammonium acetate. nih.gov

Table 2: Examples of Copper-Catalyzed Three-Component Reactions for Quinazoline Synthesis

ComponentsCatalystProductKey FeaturesReference
o-Bromo aromatic ketones/aldehydes, ammonia water, aromatic aldehydes/primary alcoholsCuClMulti-substituted quinazolinesOne-pot synthesis from simple starting materials. scholarsportal.info
Quinazolinones, methyl ketones, DMPACopper-based oxidative systemN-alkylated quinazolinonesThree-component N-alkylation. rsc.org
(Starting materials for quinazolin-4(3H)-ones)CuI/L-prolineSubstituted quinazolin-4(3H)-onesOne-pot tandem reaction with multiple bond formations. bits-pilani.ac.in
Methylazaarenes, ammonium acetate, (2-aminophenyl)ketonesCuCl2Substituted quinazolinesAerobic oxidative cyclization via C(sp³)-H amination. nih.gov
2.1.2.1.2.1. Chan-Lam Coupling[6][7][20]2.1.2.1.2.2. Three-Component Reactions[18]
Manganese-Catalyzed Protocols

Manganese, being an earth-abundant and non-toxic metal, has emerged as an attractive catalyst for organic transformations. frontiersin.org Manganese-catalyzed reactions for quinazoline synthesis often proceed via dehydrogenative coupling mechanisms, which are environmentally benign as they typically produce water or hydrogen gas as byproducts. rsc.orgnih.gov

One approach utilizes a robust and reusable α-MnO₂ heterogeneous catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. frontiersin.orgmdpi.com This method is notable for the reusability of the catalyst and its tolerance for a variety of aromatic, aliphatic, and heterocyclic alcohols. frontiersin.org

Homogeneous manganese catalysts have also been developed. A Mn(I)-pincer complex was used for the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles via an acceptorless dehydrogenative annulation strategy. nih.govnih.gov This method tolerates a broad range of electron-donating and electron-withdrawing groups on both starting materials. nih.gov

Another Mn(I)-catalyzed acceptorless dehydrogenative coupling strategy involves the reaction of 2-aminobenzyl alcohol with primary amides, using a simple phosphine-free NNN-tridentate ligand. nih.govmdpi.comnih.gov This protocol provides access to 2-substituted quinazolines in good yields. mdpi.comnih.gov

Table 3: Examples of Manganese-Catalyzed Quinazoline Synthesis

ReactantsCatalyst SystemProductKey FeaturesReference
2-Aminobenzylamines and alcoholsα-MnO₂ / TBHPSubstituted quinazolinesReusable heterogeneous catalyst, broad alcohol scope. frontiersin.orgmdpi.com
2-Aminobenzyl alcohols and nitrilesMn(I)-pincer complexSubstituted quinazolinesAcceptorless dehydrogenative annulation, broad functional group tolerance. nih.govnih.gov
2-Aminobenzyl alcohol and primary amidesMn(I) salt / NNN-tridentate ligand2-Substituted quinazolinesAcceptorless dehydrogenative coupling, phosphine-free ligand. nih.govmdpi.comnih.gov
Iron-Catalyzed Protocols

Iron is another earth-abundant, inexpensive, and non-toxic metal that has found widespread application in catalysis. organic-chemistry.orgacs.org Iron-catalyzed syntheses of quinazolines often involve oxidative C-H activation and amination pathways.

An efficient method for synthesizing 2,4-disubstituted quinazolines involves the iron-catalyzed oxidative amination of N-H ketimines. organic-chemistry.orgacs.orgnih.gov The N-H ketimine precursors are readily prepared from ortho-alkylamino benzonitriles and organometallic reagents. acs.org The subsequent cyclization is catalyzed by iron(II) chloride (FeCl₂) with tert-butyl hydroperoxide as the oxidant, proceeding through C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization. organic-chemistry.orgacs.orgnih.gov This protocol is scalable and offers a simple and highly efficient route to a variety of quinazolines. organic-chemistry.org

Another iron-catalyzed cascade reaction for the construction of 2-aryl/heteroaryl quinazolines has been developed from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. rsc.org This one-pot reaction proceeds via the formation of N-benzylidenebenzylamines followed by oxidative trapping of ammonia and intramolecular cyclization. rsc.org

Table 4: Examples of Iron-Catalyzed Quinazoline Synthesis

ReactantsCatalyst SystemProductKey FeaturesReference
N-H ketimines (from ortho-alkylamino benzonitriles)FeCl₂ / tert-BuOOH2,4-Disubstituted quinazolinesOxidative amination, C(sp³)-H activation, scalable. organic-chemistry.orgacs.orgnih.gov
2-Aminobenzyl alcohols and benzylaminesIron catalyst / O₂2-Aryl/heteroaryl quinazolinesAerobic cascade reaction, one-pot synthesis. rsc.org
Cobalt-Catalyzed Protocols

Cobalt catalysts offer an environmentally friendly alternative to more expensive precious metals for the synthesis of quinazolines. organic-chemistry.org Cobalt-catalyzed methods often leverage C-H activation or dehydrogenative coupling pathways.

A Co(III)-catalyzed synthesis of quinazolines has been reported via the C-H activation of N-sulfinylimines and benzimidates, using dioxazolones as nitrile synthons. frontiersin.orgorganic-chemistry.org This method provides access to two different classes of quinazolines with high regioselectivity. frontiersin.org

Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers another efficient route to quinazolines. nih.govacs.org A simple and readily available catalyst, Co(OAc)₂·4H₂O, in the presence of a base, effectively catalyzes this transformation under mild, ligand-free conditions, affording quinazoline derivatives in high yields. nih.govacs.org

A three-component cascade reaction catalyzed by cobalt has been developed for the synthesis of quinazoline derivatives from isocyanides, azides, and amines. bohrium.com This protocol is characterized by its high atom economy, mild reaction conditions, and broad substrate scope. bohrium.com

Table 5: Examples of Cobalt-Catalyzed Quinazoline Synthesis

ReactantsCatalyst SystemProductKey FeaturesReference
N-Sulfinylimines/benzimidates and dioxazolonesCpCo(CO)I₂ / AgNTf₂Substituted quinazolinesC-H activation, high regioselectivity. frontiersin.orgorganic-chemistry.org
2-Aminoaryl alcohols and nitrilesCo(OAc)₂·4H₂O / *t-BuOKSubstituted quinazolinesLigand-free dehydrogenative cyclization, mild conditions. nih.govacs.org
Isocyanides, azides, and aminesCobalt catalystQuinazoline derivativesThree-component cascade, high atom economy. bohrium.com
Nickel-Catalyzed Annulation

Nickel catalysis provides an effective means for the synthesis of quinazolines through annulation reactions. These methods often involve C-H activation and coupling of readily available starting materials.

A nickel-catalyzed annulation of benzylamines and nitriles via C-H activation has been reported for the synthesis of C-2 substituted quinazolines. nih.gov This strategy offers a direct approach to functionalized quinazolines.

Furthermore, a one-pot cascade synthesis of quinazolin-4(3H)-ones has been achieved through the nickel-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. acs.org A simple Ni(II) catalyst, [Ni(MeTAA)], featuring a tetraaza macrocyclic ligand, facilitates this transformation, providing high yields of a wide variety of substituted quinazolin-4(3H)-ones. acs.org

Nickel(0)-catalyzed synthesis of quinazolinediones from isatoic anhydrides and isocyanates has also been developed, with XANTPHOS being identified as the optimal ligand. organic-chemistry.org

Table 6: Examples of Nickel-Catalyzed Quinazoline Synthesis

ReactantsCatalyst SystemProductKey FeaturesReference
Benzylamines and nitrilesNickel catalystC-2 substituted quinazolinesAnnulation via C-H activation. nih.gov
o-Aminobenzamides and alcohols[Ni(MeTAA)]Quinazolin-4(3H)-onesAcceptorless dehydrogenative coupling, one-pot cascade. acs.org
Isatoic anhydrides and isocyanatesNi(0) / XANTPHOSQuinazolinedionesEffective ligand for the transformation. organic-chemistry.org
C-H Functionalization Reactions

Recent research has highlighted a variety of C–H functionalization reactions on the quinazolinone core, including arylation, amination, alkylation, and more, catalyzed by transition metals. rsc.orgresearchgate.net For instance, rhodium(III) catalysis has been effectively used to synthesize highly substituted quinazolines. A redox-neutral, double C-N bond formation sequence, catalyzed by a [Cp*RhCl₂]₂/AgBF₄ system, allows for the reaction of benzimidates with dioxazolones. organic-chemistry.org In this process, the N-unsubstituted imine serves as both a directing group and an internal nucleophile for the subsequent cyclization, while the dioxazolone acts as an internal oxidant. organic-chemistry.org

Similarly, rhodium catalysis can achieve selective C–H bond activation at the C4 position of the quinazoline core for annulation reactions, demonstrating the high degree of regioselectivity possible with this methodology. chim.it While direct C-7 borylation of a simple quinazoline via C-H activation is a challenging and specific transformation, these methods are fundamental. They allow for the synthesis of quinazolines with functional groups at or near the 7-position, which can then be converted to the desired boronic acid through subsequent chemical steps. The ability to directly functionalize the quinazoline skeleton represents a key strategic advantage in the synthesis of complex derivatives. researchgate.net

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has become an invaluable tool for accelerating chemical transformations. Compared to conventional heating, microwave irradiation offers benefits such as dramatically reduced reaction times, improved yields, lower energy consumption, and often cleaner reaction profiles. researchgate.netbeilstein-journals.orgnih.gov These advantages are particularly relevant in the multi-step synthesis of complex molecules.

The synthesis of the quinazoline ring system has been shown to benefit significantly from microwave irradiation. nih.gov For example, a rapid and efficient protocol for synthesizing 2,4-disubstituted quinazolines involves the reaction of 2-aminophenyl carbonyl compounds with nitriles under solvent-free conditions. nih.govmdpi.com Catalyzed by trimethylsilyltrifluoromethane sulfonate (TMSOTf), this one-pot reaction proceeds via Lewis acid activation of the nitrile and subsequent intramolecular cyclization, affording the desired products in minutes rather than hours. nih.govmdpi.com

The table below summarizes results from a microwave-assisted, TMSOTf-catalyzed synthesis of various 2,4-disubstituted quinazolines.

2-Aminophenyl CarbonylNitrileProductTime (min)Yield (%)
2-aminobenzophenoneBenzonitrile2,4-diphenylquinazoline1092
2-aminobenzophenoneAcetonitrile4-phenyl-2-methylquinazoline1585
2-amino-5-chlorobenzophenoneBenzonitrile6-chloro-2,4-diphenylquinazoline1094
(2-aminophenyl)(phenyl)methanone4-methoxybenzonitrile4-phenyl-2-(4-methoxyphenyl)quinazoline1290

Data sourced from Saikia et al., 2018. nih.gov

Furthermore, microwave energy has been successfully applied to iron-catalyzed cyclizations in water, a green solvent, to produce quinazolinone derivatives from 2-halobenzoic acids and amidines. rsc.org This rapid construction of the core quinazoline structure is a crucial first step, enabling efficient progress toward more complex targets like this compound.

Ultrasound-Promoted Reactions

The use of ultrasonic irradiation is another established green chemistry technique that enhances reaction rates and yields through acoustic cavitation. This method has been successfully applied to the synthesis of quinazoline derivatives, often under mild, solvent-free, or ambient conditions. nih.govnih.govmdpi.com

One notable application is a one-pot, solvent- and catalyst-free synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones. nih.gov This method involves the reaction of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic waves, leading to excellent yields in a significantly shorter time compared to traditional methods. nih.gov The intense mixing and energy provided by ultrasound facilitates the intramolecular nucleophilic addition that forms the quinazolinone ring. nih.gov

In another approach, researchers developed a novel synthesis of 4(3H)-quinazolines based on a Niementowski-like reaction, catalyzed by ytterbium triflate (Yb(OTf)₃) under solvent-free conditions. arkat-usa.orgresearchgate.net The study compared the efficacy of microwave irradiation versus ultrasound-assisted synthesis for the reaction between 2-aminobenzonitrile (B23959) and various acyl chlorides. The ultrasound-promoted method consistently provided superior yields. arkat-usa.orgresearchgate.net

The following table presents a comparison of yields for the synthesis of 2-substituted 4(3H)-quinazolines using microwave versus ultrasound promotion.

R Group (from Acyl Chloride)Yield (Microwave, %)Yield (Ultrasound, %)
Methyl8595
Ethyl8192
Propyl8091
Phenyl8698
4-Chlorophenyl8394

Data sourced from Fiorito et al., 2017. arkat-usa.org

These ultrasound-promoted methods provide efficient and environmentally friendly pathways to the quinazoline scaffold, which is the necessary starting point for producing derivatives like this compound.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (usually an anion) into the phase containing the other reactant, thereby enabling the reaction to proceed. crdeepjournal.org This technique has been effectively applied to the synthesis and functionalization of quinazoline derivatives. nih.gov

For example, PTC has been used for the synthesis of N-ribosylanthranilonitrile, a key precursor to quinazoline nucleosides, from anthranilonitrile and a protected ribosyl halide. acs.org In the synthesis of quinazolin-4(3H)-one derivatives, PTC has been combined with microwave irradiation to carry out N-alkylation and condensation reactions. researchgate.netnih.gov Using tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) as a neutral ionic catalyst under solvent-free microwave conditions provides a simple, efficient, and eco-friendly technique for modifying the quinazoline skeleton. researchgate.netnih.gov

Another important application involves the synthesis of 6-bromo-4-alkylthioquinazoline compounds starting from anthranilic acid. nih.gov The multi-step sequence includes acylation, bromination, cyclization, vulcanization, and finally, a thioether substitution reaction carried out under phase-transfer conditions. nih.gov The creation of such halogenated quinazolines is particularly significant, as the bromine atom can serve as a handle for subsequent transformations, such as a metal-catalyzed borylation reaction to install the boronic acid group at a specific position on the aromatic ring.

Organocatalysis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a major pillar of green and sustainable chemistry. researchgate.netnih.gov This approach avoids the cost and potential toxicity associated with transition-metal catalysts. Various organocatalytic strategies have been developed for the efficient synthesis of the quinazoline and quinazolinone cores. nih.goveurekaselect.com

One effective method employs Brønsted acids, such as p-toluenesulfonic acid (p-TSA), under mechanochemical (grinding) conditions. nih.gov This solvent-free reaction between anthranilamide and various aldehydes proceeds rapidly, yielding quinazolinone products in moderate to excellent yields within minutes. nih.gov Acetic acid has also been used to catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to furnish spiro-fused quinazolinones. nih.gov

Researchers have also developed novel organocatalysts for these transformations. For instance, 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (B91526) (BFPHP) has been reported as an efficient catalyst for the combinatorial synthesis of quinazolines. nih.goveurekaselect.com

The table below showcases various organocatalytic systems used for quinazolinone synthesis.

CatalystStarting MaterialsKey Features
p-Toluene sulfonic acid (p-TSA)Anthranilamide, AldehydesMechanochemical grinding, solvent-free, rapid (3-15 min). nih.gov
Trifluoroacetic acid (TFA)Isatins, TetrahydroisoquinolinesOxidative cyclization, C-C triple bond cleavage strategy. researchgate.netnih.gov
Acetic AcidIsatoic anhydride, Aryl amines, Cyclic ketonesThree-component reaction for spiro-fused quinazolinones. nih.gov
3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (BFPHP)(Not specified)Novel, efficient for combinatorial synthesis. nih.goveurekaselect.com

These metal-free methods provide powerful and sustainable alternatives for constructing the fundamental quinazoline framework required for the synthesis of this compound.

Photochemical Reactions

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules, often with high selectivity and under mild conditions. researchgate.netfrontiersin.org The synthesis of the quinazoline core has been achieved through several distinct photochemical strategies, providing metal-free and catalyst-free options.

One approach involves the photoinitiated reaction of ortho-substituted aryl azides with sodium 2-aminobenzoate. researchgate.net Photolysis of the aryl azide (B81097) generates a reactive keteneimine intermediate, which then undergoes nucleophilic addition and intramolecular condensation to build the quinazoline system, ultimately forming azepino[2,1-b]quinazolines. researchgate.net

Another modern strategy utilizes visible-light-assisted photo-redox catalysis. frontiersin.org The formation of quinazolines from amidine derivatives can be achieved via a photo-redox catalyzed oxidative C(sp²)–C(sp³) bond formation. frontiersin.org This metal-free oxidative coupling proceeds with a low catalyst loading (1 mol%) and demonstrates a broad tolerance for various functional groups. frontiersin.org A three-component, catalyst-free photochemical synthesis has also been reported, highlighting the potential for combining multicomponent reactions with visible-light-induced radical chemistry to access these important heterocyclic structures. researchgate.net These light-driven methods represent the cutting edge of synthetic chemistry, offering environmentally benign routes to the quinazoline scaffold.

Electrochemical Functionalization

Electrochemical synthesis is a rapidly growing field that uses electrical current to drive chemical reactions, offering a sustainable and powerful alternative to traditional methods that rely on chemical oxidants or reductants. nih.govbohrium.com This approach provides a green, metal-free, and often highly selective means of constructing and functionalizing heterocyclic compounds like quinazolines. researchgate.net

Anodic oxidation has been successfully employed for the synthesis of quinazolines and quinazolinones from readily available amines and o-carbonyl-substituted anilines. nih.govbohrium.com The reaction proceeds through a C(sp³)-H amination and C-N cleavage mechanism and can be performed in aqueous media under mild conditions, producing the desired heterocyclic products in high yields without the need for metal catalysts or chemical oxidants. nih.govbohrium.com

Furthermore, electrochemistry enables the direct functionalization of the quinazoline ring. A notable example is the electrochemical Minisci-type reaction for the C4–H functionalization of 2-phenyl quinazoline. researchgate.netacs.org This method allows for the introduction of acyl and other groups at the C4 position via a radical addition pathway under sacrificial oxidant- and additive-free conditions. acs.org This direct and regioselective functionalization is highly valuable for building molecular complexity. While these reports focus on the C4 position, the principles of electrochemical C-H activation offer a promising strategy for targeting other positions, such as C7, to create precursors for compounds like this compound.

The general procedure for the electrosynthesis of quinazolines involves an undivided cell with platinum electrodes, where the substrates are electrolyzed in a DMSO/H₂O solvent system with an electrolyte like NH₄PF₆ at a constant current. nih.gov This technique represents a frontier in sustainable synthesis, providing a clean and efficient path to valuable quinazoline derivatives.

Specific Synthesis of this compound and its Derivatives

The targeted synthesis of this compound and its derivatives hinges on precise control over regiochemistry and the use of efficient catalytic systems. Methodologies range from traditional cyclization reactions to modern C-H activation techniques.

The introduction of a boronic acid group onto a quinazoline ring is a key transformation for creating versatile synthetic intermediates. A primary method to achieve this is through the Miyaura borylation reaction. This palladium-catalyzed process typically involves the cross-coupling of a halo-quinazoline, such as a 7-bromo- or 7-iodoquinazoline, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). mdpi.com The reaction is facilitated by a palladium catalyst, often complexed with a phosphine (B1218219) ligand such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like potassium acetate. mdpi.com This approach offers a reliable pathway to the corresponding quinazolinyl boronic esters, which can be subsequently hydrolyzed to the desired boronic acid. The tolerance of this reaction to various functional groups makes it a flexible tool for late-stage functionalization. mdpi.com

Another powerful strategy is the direct C-H borylation, which avoids the need for pre-functionalized halo-quinazoline starting materials. This method, often catalyzed by iridium complexes, allows for the direct conversion of a C-H bond on the quinazoline ring to a C-B bond. rsc.orgacs.org This atom-economical approach is highly attractive, though its application to the 7-position requires careful control of regioselectivity, a topic explored in subsequent sections.

A foundational and highly adaptable method for constructing the quinazoline ring system starts from anthranilic acid or its derivatives. core.ac.ukuob.edu.ly In these syntheses, anthranilic acid is condensed with a source of the remaining two atoms of the pyrimidine (B1678525) ring. ijprajournal.com Common reagents include formamide, urea, amides, or orthoesters. ijarsct.co.intandfonline.comscispace.com For example, the Niementowski quinazoline synthesis involves the thermal condensation of anthranilic acid with an amide. tandfonline.com Microwave-assisted protocols have been developed to accelerate these reactions, often leading to higher yields and shorter reaction times. ijprajournal.comtandfonline.com

To synthesize a 7-substituted quinazoline, one would begin with a 5-substituted anthranilic acid. The substituent at the 5-position of the anthranilic acid precursor directly translates to the 7-position of the resulting quinazoline ring. core.ac.uk Therefore, for the synthesis of this compound, a strategy could involve using 5-bromoanthranilic acid to construct 7-bromoquinazoline, which is then subjected to a Miyaura borylation as described previously. mdpi.com

The table below illustrates various reagents that can be reacted with anthranilic acid to form the quinazoline core, showcasing the versatility of this precursor.

Starting MaterialReagent(s)ConditionsProduct Type
Anthranilic acidFormamideMicrowave irradiationQuinazolin-4(3H)-one
Anthranilic acidAcetic Anhydride, Primary AminesUltrasonic irradiation3-Substituted 2-methyl-quinazolin-4(3H)-ones
Anthranilic acidTrimethyl orthoformate, AmineMicrowave, 120°C3-Substituted-quinazolin-4(3H)-ones
Anthranilic acidUreaClay catalyst, Microwave1,2,3,4-tetrahydro-2,4-dioxoquinazoline
Anthranilic acidPotassium Cyanate, then Acid/AlkaliHeating1,2,3,4-tetrahydro-2,4-dioxoquinazolines

This table presents generalized findings from various studies. ijarsct.co.intandfonline.comscispace.comnih.gov

The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling for forming carbon-heteroatom bonds, is a powerful tool in quinazoline synthesis. chim.it It is particularly useful for constructing the quinazoline ring via C-N bond formation under relatively mild conditions. thieme-connect.com A notable application is the reaction of (2-formylphenyl)boronic acids with guanidines. thieme-connect.comresearchgate.net This approach uses an inexpensive copper catalyst, such as copper(I) iodide (CuI), with a base like potassium carbonate in a solvent such as methanol. thieme-connect.comresearchgate.net The reaction proceeds open to the air and tolerates a wide range of substituted guanidines, providing access to various 2-aminoquinazolines. thieme-connect.com

This methodology represents an alternative to harsher synthetic routes and is valuable for creating libraries of pharmacologically relevant compounds. thieme-connect.com The synthesis of 2-aminoquinazolines from (2-formylphenyl)boronic acid and guanidines has been optimized, with key parameters identified for achieving good yields. researchgate.net

The following table summarizes typical conditions screened for the Chan-Lam synthesis of 2-aminoquinazoline.

Copper CatalystBaseGuanidine SaltSolventOutcome
CuIK₂CO₃Guanidine HClMethanolProductive
CuClK₂CO₃Guanidine HClMethanolLess Efficient
Cu(OAc)₂K₂CO₃Guanidine HClMethanolLess Efficient
CuICs₂CO₃Guanidine HClMethanolLess Efficient
CuIK₂CO₃Guanidine CarbonateMethanolReduced Yield

Data compiled from optimization studies for the synthesis of unsubstituted quinazoline-2-amine. thieme-connect.comresearchgate.net

This reaction can also be applied to the synthesis of other quinazoline derivatives, for example, by coupling 2-halobenzoic acids with guanidines using a copper catalyst. thieme-connect.com Furthermore, Chan-Lam S-arylation has been used to synthesize 2-arylthio-quinazoline derivatives from a suitable quinazoline-thione precursor and an arylboronic acid. mdpi.comscispace.com

A modern and elegant method for generating arylboronic esters is through decarboxylative borylation. This strategy allows for the direct conversion of an aromatic carboxylic acid into a boronic ester, using the carboxylic acid group as a disposable directing group. acs.orgprinceton.edu This is particularly relevant for the synthesis of this compound from quinazoline-7-carboxylic acid.

One approach utilizes copper catalysis combined with photoinduced ligand-to-metal charge transfer (LMCT). acs.org This process converts (hetero)aryl carboxylic acids into aryl radicals under mild, near-UV irradiation, which are then trapped by a diboron reagent. acs.orgprinceton.edu Another method involves the conversion of the carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. acs.org This ester can then undergo decarboxylative borylation under visible light photoredox catalysis or copper catalysis without the need for harsh conditions. acs.orgresearchgate.net These methods are advantageous due to their mild conditions and broad functional group tolerance, avoiding the high temperatures often required for thermal decarboxylation. acs.orgprinceton.edu

Iridium-catalyzed C-H borylation has emerged as one of the most powerful and atom-economical methods for the synthesis of aryl- and heteroarylboronic esters. acs.org This reaction allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-installed functional groups like halides. rsc.orgacs.org The typical catalytic system involves an iridium precursor, such as [Ir(OMe)(cod)]₂, a ligand, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov

The application of this methodology to quinolines and quinazolines provides a direct route to compounds like this compound pinacol (B44631) ester. rsc.orgacs.org The reaction involves the oxidative addition of a C-H bond to the active iridium catalyst, followed by reductive elimination to form the C-B bond and regenerate the catalyst. nih.gov The choice of ligand can be crucial for both catalytic activity and regioselectivity. acs.orgnih.gov While this method is highly efficient, controlling the position of borylation on the quinazoline ring is a significant challenge. rsc.org

Substrate TypeCatalyst SystemBoron SourceKey Feature
4-Quinolones[Ir(OMe)(cod)]₂ / Si-SMAPB₂pin₂Harnesses tautomerization for C8-selective borylation. nih.gov
6-Fluoroquinolines[Ir(cod)Cl]₂ / dtbpyB₂pin₂Selective borylation at C7. acs.org
N-Acyl IndolesLigand-free [Ir]B₂pin₂Simple protocol for C3 borylation. rsc.org
Benzaldehyde[Ir(OMe)(cod)]₂ / 8-AQ or TMPB₂pin₂Ligand-switched regioselectivity (ortho vs. meta). acs.orgnih.gov

This table showcases various applications of Iridium-catalyzed borylation on related heterocyclic and aromatic systems. rsc.orgacs.orgnih.govacs.orgnih.gov

The regioselectivity of direct C-H borylation on the quinazoline nucleus is a critical consideration, as there are multiple inequivalent C-H bonds available for reaction. The outcome is governed by a combination of steric and electronic factors, as well as the specific catalytic system employed. rsc.org

In iridium-catalyzed borylations of quinoline (B57606), a close structural analog of quinazoline, the reaction is often dominated by steric effects. Borylation typically occurs at the most accessible C-H bond, distant from bulky substituents. rsc.org For instance, borylation of quinoline itself often favors the C-8 position. However, electronic effects also play a role, with reactions favoring the most acidic or deshielded C-H bonds, which can be discerned at lower reaction temperatures. rsc.org

Ligands play a paramount role in directing the regioselectivity. Different bipyridine or phosphine ligands can steer the iridium catalyst to different positions on the aromatic ring. acs.orgacs.orgnih.gov Furthermore, directing groups on the substrate can override the inherent reactivity of the heterocycle. For example, in 4-quinolones, a transient O-borylated intermediate can form, which then directs the N-atom of the quinoline tautomer to guide the iridium catalyst to the C8-position. nih.govresearchgate.net Achieving selective borylation at the C-7 position of an unsubstituted quinazoline is challenging and may require a substrate with specific blocking groups or a highly specialized ligand-catalyst system. Studies on substituted quinolines have shown that a fluorine atom at the C-6 position can effectively direct borylation to the C-7 position. acs.org

Synthesis of Related Quinazolinylboronic Acids

The synthesis of quinazolinylboronic acids is a crucial step for their subsequent use in cross-coupling reactions to create more complex molecules. The primary and most direct strategies for preparing these compounds involve the conversion of a haloquinazoline, such as a bromo- or iodo-substituted quinazoline, into the corresponding boronic acid or its ester derivative. This transformation is typically achieved through two main synthetic pathways: palladium-catalyzed borylation or a halogen-metal exchange followed by reaction with a borate (B1201080) ester.

Palladium-catalyzed cross-coupling, often referred to as Miyaura-Ishiyama borylation, stands as an efficient and widely used method for synthesizing aryl- and heteroarylboronates due to its high functional group tolerance. beilstein-journals.org This reaction involves treating a haloquinazoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov Modern advancements have led to the development of highly practical protocols that can be performed under mild conditions, sometimes even at room temperature. nih.gov An alternative approach involves a halogen-metal exchange reaction. This method may include treating the haloquinazoline with an organolithium reagent or a Grignard reagent, followed by quenching the resulting organometallic intermediate with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. google.com

A documented example of the synthesis of a substituted quinazolinylboronic acid is the preparation of 4-{3-chloro-4-[(3-fluorobenzyl)oxy]anilino}-6-quinazolinylboronic acid. This compound was generated in situ from its precursor, N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine, and utilized in a subsequent reverse Suzuki coupling reaction. googleapis.comgoogleapis.com This transformation highlights a practical application for creating a boronic acid on the quinazoline scaffold, which can then serve as a key intermediate.

While these methods are generally effective, potential side reactions can occur. In the palladium-catalyzed borylation of related nitrogen-containing heterocycles, such as bromoquinolines, the formation of undesired biaryl byproducts from the cross-coupling of the starting material with the newly formed boronate ester has been observed as a major competing reaction. mdpi.com This indicates that reaction conditions must be carefully optimized to favor the desired borylation over subsequent Suzuki coupling. mdpi.com

The table below outlines the general transformation for the synthesis of a quinazolinylboronic acid derivative from a haloquinazoline precursor.

Table 1. Synthesis of a Substituted Quinazolinylboronic Acid Derivative

Starting MaterialProductMethodReference
N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine4-{3-chloro-4-[(3-fluorobenzyl)oxy]anilino}-6-quinazolinylboronic acidConversion of the 6-iodo group to a boronic acid, likely via halogen-metal exchange or palladium-catalyzed borylation. googleapis.comgoogleapis.com

Chemical Transformations and Reactions Involving Quinazolin 7 Ylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Quinazolin-7-ylboronic acid is a valuable substrate in these reactions, particularly in the widely used Suzuki-Miyaura coupling. nih.govyonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. nih.govlibretexts.org This reaction is a powerful method for creating biaryl structures, which are prevalent in many biologically active compounds and materials. musechem.com The coupling of this compound with halogenated quinazolines allows for the synthesis of various substituted quinazoline (B50416) derivatives. nih.govnih.gov

The choice of catalyst is crucial for the success of the Suzuki-Miyaura coupling. Palladium complexes are the most common catalysts, with palladium(II) acetate (B1210297) (Pd(OAc)₂) being frequently employed. researchgate.netmdpi.commdpi.com Pd(OAc)₂ is often used as a precatalyst, which is reduced in situ to the active Pd(0) species that enters the catalytic cycle. yonedalabs.com Other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have also been utilized in the coupling of quinazoline derivatives. mdpi.comasianpubs.org The catalytic cycle generally involves three main steps: oxidative addition of the halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

Table 1: Catalyst Systems in Suzuki-Miyaura Coupling of Quinazoline Derivatives
CatalystCoupling PartnersReference
Palladium Acetate (Pd(OAc)₂)7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and arylboronic acids researchgate.net
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)4-Chloro-6,7-dimethoxy quinazoline and cyclohexyl boronic acid asianpubs.org
[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine and a boronic ester mdpi.com

In some cases, the Suzuki-Miyaura coupling can proceed without the addition of a separate phosphine (B1218219) ligand, which is referred to as a "ligand-free" system. mdpi.com However, in many instances, ligands are essential for a successful transformation. One example of a ligand used in iridium-catalyzed borylation followed by a Suzuki coupling is 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). researchgate.net While this specific example is for an iridium-catalyzed reaction, it highlights the use of bipyridine-type ligands in cross-coupling chemistry. The ligand can influence the stereochemical outcome of the reaction, as seen in couplings involving Z-alkenyl halides where the choice of ligand can control Z-to-E isomerization. organic-chemistry.org

A base is a necessary component in the Suzuki-Miyaura coupling reaction. yonedalabs.com Its primary role is to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step. gre.ac.uk Common bases include carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov Cesium carbonate (Cs₂CO₃) has also been shown to be effective. asianpubs.orgsorbonne-universite.fr

The solvent system is also a critical parameter. A mixture of an organic solvent and water is frequently used. researchgate.netnih.gov Common organic solvents include acetone (B3395972), dioxane, and dimethylformamide (DMF). researchgate.netasianpubs.orgnih.gov For example, a mixture of acetone and water has been successfully used in the coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one with various arylboronic acids. researchgate.net In other cases, a mixture of DMF and water was employed for the coupling of 4-chloro-6,7-dimethoxy quinazoline. asianpubs.org The choice of solvent can impact the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield. nih.gov

Table 2: Base and Solvent Systems in Suzuki-Miyaura Coupling
BaseSolvent SystemReactantsReference
Na₂CO₃Acetone/water7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and Phenylboronic acid researchgate.net
Cs₂CO₃DMF/water4-Chloro-6,7-dimethoxy quinazoline and Cyclohexyl boronic acid asianpubs.org
K₃PO₄Dioxane/waterAryl halide and boronic acid nih.gov
Na₂CO₃Toluene/waterBromo-substituted quinazolines and boronic acid pinacol (B44631) ester mdpi.com

The temperature and duration of the reaction are important factors that need to be optimized for a successful Suzuki-Miyaura coupling. Reactions involving this compound and its derivatives are often carried out at elevated temperatures to ensure a reasonable reaction rate. For instance, the coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one with various arylboronic acids was conducted at a temperature of 40–45 °C. researchgate.net The reaction times for these couplings varied from as short as 0.5 hours to as long as 7 hours, depending on the specific substrates used. researchgate.net

In some cases, microwave irradiation has been employed to accelerate the reaction. asianpubs.org For example, the Suzuki coupling of quinazoline halides with boronic acids was performed under microwave conditions at 175 °C for 6 minutes, resulting in high yields of the coupled products. asianpubs.org The optimization of both temperature and time is crucial to maximize the yield of the desired product while minimizing the formation of side products. researchgate.net

Table 3: Reaction Conditions in Suzuki-Miyaura Coupling
ReactantsTemperature (°C)TimeReference
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and (3,4,5-trimethoxyphenyl)boronic acid40–450.5 h researchgate.net
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and Phenylboronic acid40–453 h researchgate.net
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and dibenzothiophene-4-boronic acid40–457 h researchgate.net
4-Chloro-6,7-dimethoxy quinazoline and Cyclohexyl boronic acid175 (Microwave)6 min asianpubs.org

The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide variety of functional groups on both the organoboron compound and the halide partner. nih.govmusechem.com In the context of quinazoline chemistry, this reaction has been successfully applied to a range of halogenated quinazolines and various aryl and heteroaryl boronic acids. researchgate.netasianpubs.org For example, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one has been coupled with phenylboronic acid, 4-cyanophenylboronic acid, 8-quinolinylboronic acid, (3,4,5-trimethoxyphenyl)boronic acid, benzothiophene-3-boronic acid, and dibenzothiophene-4-boronic acid. researchgate.net

Chan-Lam Coupling with Nitrogen or Oxygen Nucleophiles

The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds. It involves the copper-catalyzed oxidative coupling of boronic acids with compounds containing N-H or O-H bonds, such as amines, amides, phenols, and alcohols. organic-chemistry.orgrsc.org This reaction is advantageous as it can often be performed under mild conditions, in the presence of air, making it a practical alternative to other methods like the Buchwald-Hartwig amination. organic-chemistry.orgnrochemistry.com

The general mechanism involves the transmetalation of the boronic acid with a Cu(II) salt, followed by coordination of the nucleophile. A key reductive elimination step from a Cu(III) intermediate forges the new C-N or C-O bond, and the catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air. nrochemistry.com this compound is a suitable substrate for these transformations, enabling the direct connection of the quinazoline moiety to a wide array of nitrogen and oxygen nucleophiles.

Table 1: Scope of Nucleophiles in Chan-Lam Coupling

Nucleophile Class Specific Examples Resulting Bond
Nitrogen Nucleophiles Anilines, Alkylamines, Amides, Imides, Ureas, Carbamates, Sulfonamides, N-Heterocycles (e.g., pyrazole, imidazole) C-N

| Oxygen Nucleophiles | Phenols, Aliphatic Alcohols | C-O |

This table represents the general scope of the Chan-Lam reaction applicable to arylboronic acids like this compound. organic-chemistry.orgnrochemistry.comnih.gov

Research has demonstrated the successful N-arylation of various nucleophiles, including anilines, pyridines, and N-heterocycles, with different phenylboronic acids using catalytic copper acetate under continuous flow conditions with molecular oxygen as the oxidant. nih.govbeilstein-journals.org Similarly, the coupling of aliphatic alcohols and phenols provides a direct route to aryl ethers. nrochemistry.com

C-C Bond Formation

The premier reaction for C-C bond formation utilizing boronic acids is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. youtube.comyoutube.com The reaction typically couples an organoboron reagent (like this compound) with an organic halide or triflate (R-X) to form a new C-C bond. youtube.comnih.gov

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a Pd(II) complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This methodology allows the quinazoline-7-yl moiety to be coupled with various aryl, heteroaryl, or vinyl groups. A patent for PDK1 inhibitors describes the synthesis of a complex quinazoline derivative where a Suzuki reaction is employed to couple a quinazoline intermediate with an aryl boronic acid, highlighting the reaction's utility in pharmaceutical synthesis. google.com

Table 2: Key Components of the Suzuki-Miyaura Reaction

Component Role Example
Boronic Acid/Ester Nucleophilic Carbon Source This compound
Organic Halide/Triflate Electrophilic Carbon Source Aryl bromide, Vinyl iodide
Palladium Catalyst Facilitates the Coupling Pd(PPh₃)₄, Pd(OAc)₂
Base Activates Boronic Acid Na₂CO₃, K₃PO₄, Cs₂CO₃

| Solvent | Reaction Medium | DME, Toluene, Dioxane |

C-N Bond Formation

As detailed in section 3.1.2, the Chan-Lam coupling is a primary method for C-N bond formation from boronic acids. nih.govbeilstein-journals.org This copper-catalyzed N-arylation is highly effective for a wide range of nitrogen nucleophiles. researchgate.net The reaction conditions are generally mild and tolerate many functional groups, which is a significant advantage in multistep syntheses. researchgate.netnih.gov The scope of the reaction is broad, enabling the synthesis of diverse libraries of N-aryl quinazolines.

Table 3: Examples of Nitrogen Nucleophiles for C-N Bond Formation

Nucleophile Phenylboronic Acid Partner Catalyst System Yield Reference
Aniline (B41778) 4-Methoxyphenylboronic acid Cu(OAc)₂ / O₂ 90% nih.gov
3-Amino-5-bromopyridine Phenylboronic acid Cu(OAc)₂ / O₂ 50% nih.gov
4-Chloroaniline Phenylboronic acid Cu(OAc)₂ / O₂ 71% nih.gov
Imidazole Phenylboronic acid Cu(L₂)₂₂ / K₂CO₃ - nih.gov

The yields and conditions are from studies on various arylboronic acids and are representative of the potential for this compound.

C-O Bond Formation

The formation of a C-O bond, specifically creating an aryl ether, from this compound is also efficiently achieved through the Chan-Lam coupling. beilstein-journals.org This reaction provides a direct and reliable method for etherification, coupling the boronic acid with an alcohol or phenol (B47542). While unexpected C-O bond formation can sometimes occur as a side reaction during Suzuki couplings, particularly if oxygen is not rigorously excluded, the copper-catalyzed Chan-Lam reaction is the intended and more controlled pathway for this transformation. researchgate.net

A study on the Chan-Lam reaction demonstrated that L-tyrosine methyl ester, which contains both amine and phenol groups, could be coupled with phenylboronic acid. While the primary reaction occurred at the amine, a small amount of a double-arylated product was isolated where the phenol group also underwent C-O coupling. nih.gov

C-S Bond Formation

The construction of carbon-sulfur bonds via cross-coupling has received less attention than C-N or C-O bond formation but is crucial for synthesizing many pharmaceutically important compounds. ias.ac.in An efficient method for creating S-aryl/heteroaryl-quinazolines has been developed using a Chan-Lam type reaction. This involves the cross-coupling of a quinazoline-thiol derivative with various aryl and heteroaryl boronic acids, catalyzed by copper(II) acetate. ias.ac.in

This transformation demonstrates that the quinazoline scaffold can be linked through a sulfur atom to other aromatic systems using boronic acid chemistry. A study successfully coupled 1,4-dihydroquinazoline-2-thiol with a range of boronic acids, showcasing the viability of this method. ias.ac.in More recent advancements include the development of odourless C-S bond formation protocols using masked sulfide (B99878) sources. rsc.org

Table 4: C-S Bond Formation via Coupling of Thiol with Boronic Acids

Boronic Acid Base Solvent Yield
Phenyl boronic acid Et₃N DCM 88%
4-Methylphenyl boronic acid Et₃N DCM 85%
4-Methoxyphenyl boronic acid Et₃N DCM 90%

Data adapted from a study on the coupling of 1,4-dihydroquinazoline-2-thiol with various boronic acids, representative for reactions with this compound. ias.ac.in

Functionalization Strategies of the Quinazoline Core

Beyond the reactions of the boronic acid group, the quinazoline ring system itself can be chemically modified. One of the most important strategies is nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when it bears a good leaving group such as a halogen. wikipedia.org The C2 and C4 positions of the quinazoline ring are the most activated sites for SNAr reactions. wikipedia.orgresearchgate.net

This reactivity is widely exploited in the synthesis of substituted quinazolines. For instance, 2,4-dichloroquinazoline (B46505) is a common starting material that undergoes highly regioselective substitution. Numerous studies show that when reacted with primary or secondary amines, the chlorine atom at the C4 position is preferentially displaced over the C2 position. mdpi.com This regioselectivity allows for the controlled, stepwise introduction of different substituents at the C4 and C2 positions.

This strategy is relevant to this compound as the boronic acid functionality could be introduced before or after such SNAr modifications on a halogenated quinazoline precursor.

Table 5: Regioselective SNAr of 2,4-Dichloroquinazoline with Amine Nucleophiles

Nucleophile Base Solvent Temperature (°C) Product
Aniline DIPEA Dioxane 80 2-Chloro-4-anilinoquinazoline
Benzylamine Et₃N EtOH RT 2-Chloro-N-benzylquinazolin-4-amine
Morpholine K₂CO₃ DMF RT 4-(2-Chloroquinazolin-4-yl)morpholine
Piperidine DIPEA 2-Propanol Reflux 2-Chloro-4-(piperidin-1-yl)quinazoline

Data compiled from studies on regioselective SNAr reactions, demonstrating the preferential substitution at the C4 position. mdpi.com

Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy in modern organic synthesis that aims to form new bonds by activating native carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials like halides or triflates. While specific studies detailing the direct C-H functionalization of the heterocyclic core of this compound itself are not widely reported, the general reactivity of the quinazoline scaffold provides insights into potential transformations.

Research into the functionalization of the quinazoline core has revealed that different positions on the ring system can be targeted depending on the reaction conditions and the nature of the substituents present. For instance, manganese-catalyzed C4 arylation of quinazoline-3-oxides with various arylboronic acids has been demonstrated, highlighting the possibility of activating C-H bonds at the C4 position under specific catalytic conditions. chim.it Similarly, copper-catalyzed cross-dehydrogenative coupling of quinazoline-3-oxides with indoles can occur at the C4 position. chim.it

While not a direct C-H activation, the most common reaction involving this compound is the Suzuki-Miyaura cross-coupling, where it serves as the organoboron partner to couple with aryl or heteroaryl halides. This reaction achieves a similar outcome to direct arylation—the formation of a new C-C bond at position 7 of the quinazoline ring. For example, palladium-catalyzed Suzuki couplings are frequently used to link aryl groups to quinazoline halides. asianpubs.orgresearchgate.net Conversely, this compound would be the reagent of choice to couple with a halogenated partner, demonstrating its utility in building complex biaryl structures.

Selective Metalation

Selective metalation, particularly directed ortho-metalation (DoM), is a key technique for the regioselective functionalization of aromatic and heteroaromatic rings. The position of metalation (typically lithiation) is guided by a directing metalating group (DMG) that coordinates the organolithium reagent, facilitating deprotonation at an adjacent position.

On the quinazoline scaffold, the regioselectivity of metalation is highly dependent on the substituents present. For example, a tert-butoxycarbonyl (Boc) group at the N3 position of a 4(3H)-quinazolinone directs lithiation selectively to the C2 position. researchgate.net In other cases, metalation can occur at exocyclic positions, such as the methyl group of 2-methyl-4(H)-quinazolinone. researchgate.net

Of particular relevance is the discovery outlined in a patent regarding the regioselective metalation of the quinazoline core. google.com The inventors found that certain metalation reactions could be directed specifically to the C7 position, even in the presence of other potential metalation sites like C2 and C5. google.com This chemo- and regioselective functionalization at C7 is surprising and provides a direct pathway to 7-substituted quinazolines. This process often involves the use of organozinc intermediates, which are compatible with a broad range of functional groups and can be formed through direct insertion of zinc or by using mixed metal-base systems. google.com The ability to selectively metalate the C7 position underscores the potential for further functionalization of this compound or its precursors, enabling the introduction of various electrophiles at this specific site.

Formation of Boronate Esters and Other Boron Species

The boronic acid functional group is readily converted into other boron-containing species, enhancing its stability, modifying its reactivity, or preparing it for subsequent reactions.

A primary transformation is the formation of boronate esters through reaction with diols. sigmaaldrich.com This is a reversible reaction that is often used to protect the boronic acid group, facilitate purification, or improve handling characteristics. Boronate esters are generally more stable than their corresponding boronic acids, which can be prone to dehydration to form cyclic boroxine (B1236090) trimers. nih.gov A common reagent for this transformation is pinacol (2,3-dimethyl-2,3-butanediol), which reacts with this compound to yield the corresponding stable and crystalline pinacol boronate ester. These esters are suitable for various coupling reactions, including the Suzuki-Miyaura coupling. sigmaaldrich.com

To address the instability of some boronic acids, more robust derivatives have been developed. Diethanolamine (B148213) (DEA) complexed boronic acids, known as DABO boronates, are air-stable, crystalline solids that are easily prepared and handled. nih.gov The synthesis involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane (B109758) at room temperature, often resulting in the precipitation of the pure product. nih.gov This method is applicable to a wide range of aryl and heteroaryl boronic acids.

Table 1: Synthesis of Aryl and Heteroaryl DABO Boronates from Boronic Acids. nih.gov
EntryBoronic AcidProductYield (%)
1Phenylboronic acidPhenyl DABO boronate94
24-Fluorophenylboronic acid4-Fluorophenyl DABO boronate96
34-Methoxyphenylboronic acid4-Methoxyphenyl DABO boronate98
42-Thiopheneboronic acid2-Thiophene DABO boronate96
53-Pyridineboronic acid3-Pyridine DABO boronate85
62-Benzofuranboronic acid2-Benzofuran DABO boronate99

Another class of stable derivatives is the N-methyliminodiacetic acid (MIDA) boronates. These are exceptionally stable, air-tolerant solids that can be easily handled and are compatible with iterative cross-coupling strategies, as the MIDA protecting group can be cleaved under mild aqueous basic conditions to release the free boronic acid. sigmaaldrich.com

Beyond ester formation, the boronic acid group can be transformed into other functional groups. A notable reaction is the oxidation of the C-B bond to a C-O bond, effectively converting an aryl boronic acid into a phenol. A mild and rapid method for this transformation utilizes N-oxides, such as trimethylamine (B31210) N-oxide (TMAO), at room temperature in an open flask. nih.gov This process is often complete within minutes and is compatible with a wide array of functional groups on both electron-rich and electron-deficient aryl and heteroaryl boronic acids, providing a direct route from this compound to 7-hydroxyquinazoline. nih.gov

Quinazoline as a Privileged Scaffold in Drug Discovery

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry. mdpi.comscielo.brnih.govdntb.gov.ua This designation stems from its ability to serve as a versatile scaffold for the development of compounds that can interact with a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. mdpi.comnih.gov The structural features of the quinazoline ring system allow for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with specific protein binding sites. scispace.com This adaptability has made quinazoline and its derivatives a focal point of research in the quest for new therapeutic agents. nih.govarabjchem.org

The significance of the quinazoline scaffold is underscored by its presence in numerous clinically approved drugs and biologically active compounds. mdpi.comresearchgate.netmdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral activities. nih.govresearchgate.netijmpr.innih.gov The ability of the quinazoline core to act as a bioisostere for other heterocyclic systems further enhances its value in drug design, allowing for the modification of existing drugs to improve their efficacy and pharmacokinetic profiles.

Natural Products Containing the Quinazoline Motif

The quinazoline framework is not only a product of synthetic chemistry but is also found in a variety of natural products isolated from plants, microorganisms, and animals. mdpi.comnih.govjuniperpublishers.com These naturally occurring quinazoline alkaloids often exhibit significant biological activities, providing a natural library of compounds for drug discovery. juniperpublishers.com

One of the earliest discovered and well-known natural quinazoline alkaloids is Vasicine , isolated from the plant Adhatoda vasica. mdpi.comjuniperpublishers.com Vasicine and its auto-oxidation product, Vasicinone , have been studied for their bronchodilatory and other pharmacological effects. juniperpublishers.com Another example is Febrifugine (B1672321) , and its stereoisomer Isofebrifugine , which are quinazolinone alkaloids originally isolated from the plant Dichroa febrifuga and have demonstrated potent antimalarial activity. mdpi.com

Other notable natural products incorporating the quinazoline scaffold include Luotonins , Rutaecarpine , and Tryptanthrin . mdpi.com These compounds, along with others like Asperlicin C and Deoxyvasicinone , showcase the diverse structural variations and biological activities associated with the quinazoline motif in nature. mdpi.com The existence of these bioactive natural products has inspired chemists to synthesize and explore a vast number of quinazoline derivatives for therapeutic purposes. mdpi.com

Interactive Table: Examples of Natural Products with a Quinazoline Core
Compound NameNatural Source (Example)Key Biological Activity
Vasicine Adhatoda vasicaBronchodilator
Vasicinone Adhatoda vasicaBronchodilator
Febrifugine Dichroa febrifugaAntimalarial
Isofebrifugine Dichroa febrifugaAntimalarial
Luotonin A Peganum nigellastrumAnticancer
Rutaecarpine Evodia rutaecarpaAnti-inflammatory
Tryptanthrin Isatis tinctoriaAntimicrobial, Anti-inflammatory
Asperlicin C Aspergillus alliaceusCholecystokinin antagonist
Deoxyvasicinone Adhatoda vasicaBronchodilator

Clinical Drugs with Quinazoline Core (e.g., Gefitinib (B1684475), Erlotinib, Vandetanib, Prazosin)

The privileged nature of the quinazoline scaffold is most evident in the number of clinically successful drugs that feature this core structure. scielo.brarabjchem.orgmdpi.com These drugs span a range of therapeutic areas, highlighting the versatility of the quinazoline motif in targeting different biological pathways. mdpi.com

In the realm of cancer therapy, several quinazoline-based kinase inhibitors have been approved for clinical use. arabjchem.orgnih.govGefitinib and Erlotinib are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer. scielo.brekb.egnih.govVandetanib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), EGFR, and rearranged during transfection (RET) tyrosine kinases, and is used for the treatment of certain types of thyroid cancer. ekb.egnih.govnih.gov

Interactive Table: Clinically Approved Drugs Featuring a Quinazoline Core
Drug NameTherapeutic ClassPrimary Mechanism of Action
Gefitinib AnticancerEGFR Tyrosine Kinase Inhibitor
Erlotinib AnticancerEGFR Tyrosine Kinase Inhibitor
Vandetanib AnticancerMulti-kinase (VEGFR, EGFR, RET) Inhibitor
Prazosin (B1663645) Antihypertensiveα1-Adrenergic Receptor Antagonist
Doxazosin Antihypertensiveα1-Adrenergic Receptor Antagonist
Terazosin Antihypertensiveα1-Adrenergic Receptor Antagonist
Afatinib AnticancerPan-HER (EGFR, HER2, HER4) Inhibitor
Lapatinib AnticancerDual EGFR and HER2 Inhibitor

Therapeutic Applications of Quinazoline Derivatives

The diverse biological activities exhibited by quinazoline derivatives have led to their investigation and application in a wide array of therapeutic areas. mdpi.comijmpr.inmdpi.comresearchgate.net The structural versatility of the quinazoline scaffold allows for the development of compounds with high affinity and selectivity for various biological targets, making them valuable candidates for treating a multitude of diseases. mdpi.comnih.gov Extensive research has demonstrated the potential of quinazoline derivatives as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents, among others. mdpi.comnih.govresearchgate.net

Anticancer Activity

The development of quinazoline derivatives as anticancer agents has been a particularly fruitful area of research. nih.govnih.govekb.eg Many compounds based on this scaffold have shown significant efficacy against various types of cancer, with several progressing to clinical use. nih.govnih.govekb.eg The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis. ekb.egekb.eg

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of the epidermal growth factor receptor (EGFR), a member of the receptor tyrosine kinase family. nih.govekb.egekb.eg Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and proliferation. ekb.egnih.gov Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling pathways that promote tumor growth. nih.govekb.eg

Prominent examples of clinically approved quinazoline-based EGFR inhibitors include Gefitinib and Erlotinib . ekb.egnih.gov These drugs have demonstrated significant clinical benefit in patients with non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene. nih.gov The success of these first-generation inhibitors has spurred the development of second- and third-generation compounds, such as Afatinib and Osimertinib , which aim to overcome acquired resistance mechanisms. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore in many of these potent EGFR inhibitors. nih.govmdpi.com

Beyond EGFR, quinazoline derivatives have been designed to target a variety of other kinases that are critical for cancer progression. mdpi.comnih.govresearchgate.net This multi-targeted approach can offer broader efficacy and potentially overcome resistance to single-target therapies. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby inhibiting tumor growth by cutting off its blood supply. nih.govnih.govVandetanib , for instance, is a clinically approved multi-kinase inhibitor that targets VEGFR-2 in addition to EGFR and RET. nih.gov

Other kinase targets for quinazoline-based inhibitors include:

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) , which are key components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.

Cyclin-dependent kinases (CDKs) , which are essential for cell cycle progression. nih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Receptor-interacting protein kinase 2 (RIPK2) , a key signaling molecule in inflammatory pathways that has also been implicated in certain cancers. frontiersin.org Quinoline (B57606) derivatives, structurally related to quinazolines, have shown potent RIPK2 inhibitory activity. frontiersin.org

The ability to design quinazoline derivatives that selectively or dually inhibit these and other kinases highlights the remarkable versatility of this scaffold in developing novel anticancer therapeutics. google.com

Antiproliferative Effects

No information was found regarding the antiproliferative effects of this compound.

Anti-inflammatory Activity

No information was found regarding the anti-inflammatory activity of this compound.

Antimicrobial Activity

No information was found regarding the antimicrobial activity of this compound.

Antibacterial Activity

No information was found regarding the antibacterial activity of this compound.

Antifungal Activity

No information was found regarding the antifungal activity of this compound.

Modulation of Virulence Factors (e.g., Pseudomonas aeruginosa biofilm formation, pyocyanin (B1662382), pyoverdine)

No information was found regarding the modulation of virulence factors by this compound.

Antiviral Activity

No information was found regarding the antiviral activity of this compound.

Analgesic Activity

Quinazoline derivatives have been the subject of significant research in the pursuit of new pain management therapies. mdpi.comencyclopedia.pub Studies have revealed that specific substitutions on the quinazoline ring system can lead to potent analgesic effects. nih.govhilarispublisher.com For instance, the introduction of various substituents at the C-2 and N-3 positions of the quinazolin-4(3H)-one core has been a fruitful strategy in developing compounds with significant analgesic properties. hilarispublisher.comijmpr.in

Despite the broad investigation into the analgesic potential of the quinazoline class, a comprehensive search of scientific databases and literature reveals no specific studies on the analgesic activity of This compound . Research has focused on other derivatives, such as 2-phenyl quinazolinones and thiourea-substituted 2-methyl quinazolinones, which have shown promising results in preclinical models. encyclopedia.pub

Table 1: Analgesic Activity of Selected Quinazoline Derivatives

CompoundStructureActivityReference
2-Phenyl quinazolinone derivativeDiethyl substitution at C-258 ± 0.45% analgesia at 20 mg/kg encyclopedia.pub
Thiourea-substituted 2-methyl quinazolinone derivativePyrrolidine ring at C-365 ± 0.79% analgesia at 20 mg/kg encyclopedia.pub
2-(substituted)-N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamidesAliphatic group (CH3 or C2H5)Potent analgesic activity, moderately more potent than diclofenac (B195802) sodium hilarispublisher.com

This table presents data for quinazoline derivatives other than this compound, as no data for the latter is available.

Antituberculosis Activity

Tuberculosis remains a significant global health concern, necessitating the discovery of novel therapeutic agents. The quinazoline scaffold has emerged as a promising starting point for the development of new antitubercular drugs. researchgate.netresearchgate.netijprajournal.com Researchers have synthesized and evaluated a variety of quinazoline derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.netmdpi.com

Key findings indicate that substitutions at various positions of the quinazoline ring can significantly influence antimycobacterial potency. For example, certain 2,3-dihydroquinazolin-4(1H)-one analogues have demonstrated promising activity against both drug-susceptible and multi-drug resistant strains of M. tuberculosis. mdpi.com Specifically, derivatives with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position have shown notable efficacy. mdpi.com

However, a detailed review of the existing literature indicates that This compound has not been specifically evaluated for its antituberculosis activity. The focus of published research has been on other structural variations of the quinazoline core.

Table 2: Antitubercular Activity of Selected Quinazoline Derivatives

CompoundStructureMIC against M. tuberculosis H37RvReference
2,3-dihydroquinazolin-4(1H)-one analogue (3l)Di-substituted aryl moiety with halogens at 2-position2 µg/mL mdpi.com
2,3-dihydroquinazolin-4(1H)-one analogue (3m)Di-substituted aryl moiety with halogens at 2-position2 µg/mL mdpi.com
4-(S-Butylthio)quinazoline (3c)S-Butylthio group at C-4More active than isoniazid (B1672263) against atypical mycobacteria nih.gov

This table presents data for quinazoline derivatives other than this compound, as no data for the latter is available.

Antioxidant Activity

The role of oxidative stress in various pathological conditions has spurred the search for effective antioxidant compounds. Quinazoline derivatives have been investigated for their ability to scavenge free radicals and mitigate oxidative damage. sapub.orgresearchgate.netnih.govrtu.lvscispace.comresearchgate.netmdpi.combookpi.orgmdpi.com The antioxidant potential of these compounds is often attributed to their chemical structure, including the presence and position of hydroxyl groups and other substituents. researchgate.netnih.govmdpi.com

Studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence of hydroxyl groups on a phenyl ring at the 2-position is crucial for antioxidant activity. researchgate.netnih.gov Furthermore, the introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to enhance antioxidant capacity. researchgate.netnih.gov

Despite these promising findings within the quinazoline family, there are no specific research articles or data available on the antioxidant properties of This compound .

Table 3: Antioxidant Activity of Selected Quinazoline Derivatives

CompoundAssayActivityReference
Quinazolinone–vanillin derivative (5)DPPH scavenging61.526 ± 2.968% inhibition at 1 mg/mL sapub.org
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)ABTS, TEAC-CUPRACPotent antioxidant with metal-chelating properties researchgate.net
2-phenyl-3-(methyl piperazine) quinazolin-4-one with chlorine at C-6 (7b5)DPPH, Reducing power, in vivo assaysOutstanding antioxidant activity bookpi.org

This table presents data for quinazoline derivatives other than this compound, as no data for the latter is available.

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the urgent development of new antimalarial agents. The quinazoline scaffold has been a focal point in this endeavor, with numerous derivatives demonstrating potent antiplasmodial activity. asm.orgnih.govresearchgate.netnih.govmdpi.comacs.orglongdom.orgimrpress.com The structural features of the quinazoline ring have been systematically modified to optimize efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. asm.orgnih.gov

Research has shown that derivatives such as pyrrolo[3,2-f]quinazoline-1,3-diamines and 4-quinazolinone derivatives based on the natural product febrifugine exhibit significant antimalarial effects in both in vitro and in vivo models. asm.orgnih.gov

A thorough literature search, however, did not yield any studies on the antimalarial activity of This compound . The focus of antimalarial drug discovery programs has been on other classes of quinazoline derivatives.

Table 4: Antimalarial Activity of Selected Quinazoline Derivatives

CompoundTargetActivityReference
Acetamide derivative 3a (pyrroloquinazolinediamine)P. falciparumIC50 of <0.02 ng/ml asm.org
Carbamate derivative 2a (pyrroloquinazolinediamine)P. bergheiCured 5/5 mice at doses from 2.5 to 80 mg/kg asm.org
2,3-substituted quinazolin-4(3H)-one derivative (5a)P. berghei100% cure at 50 mg/kg nih.gov

This table presents data for quinazoline derivatives other than this compound, as no data for the latter is available.

Antihypertensive Activity

Quinazoline derivatives are well-established in the treatment of hypertension, with several marketed drugs, such as Prazosin, belonging to this class. wisdomlib.orgnih.govtandfonline.comnih.govjapsonline.com These compounds typically exert their effects by blocking α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. japsonline.com

Research in this area has focused on the synthesis of novel quinazoline analogues with improved efficacy and side-effect profiles. wisdomlib.orgnih.govtandfonline.comnih.gov For instance, the combination of the quinazoline core with a piperazine (B1678402) moiety has been explored to develop new antihypertensive agents. wisdomlib.org

Despite the extensive history of quinazolines in hypertension research, no studies have been published on the antihypertensive potential of This compound .

Table 5: Antihypertensive Activity of Selected Quinazoline Derivatives

CompoundMechanism/ModelActivityReference
2-[4-(substituted aryl)piperazine-1-yl]-3-(4-hydroxy phenyl)quinazolin-4(3H)-one derivatives (III and IV)Non-invasive tail-cuff method in ratsPotent antihypertensive activity wisdomlib.org
Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolinesOral administration in conscious spontaneously hypertensive ratsTwo compounds more efficacious than prazosin at higher doses nih.gov
N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20)Non-invasive blood pressure (NIBP) using the tail-cuff methodMost potent of the series tandfonline.com

This table presents data for quinazoline derivatives other than this compound, as no data for the latter is available.

Antipsychotic Activity

The therapeutic potential of quinazoline derivatives extends to the central nervous system, with some compounds being investigated for antipsychotic properties. nih.govjst.go.jpmdpi.comontosight.ainih.govarabjchem.org The mechanism of action for these derivatives can vary, with some targeting dopamine (B1211576) and serotonin (B10506) receptors, while others modulate ErbB receptor tyrosine kinases. jst.go.jpnih.gov

For example, certain quinazoline derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), showing antipsychotic-like effects in animal models. mdpi.com Additionally, ErbB1 inhibitors with a quinazoline core have demonstrated antipsychotic potential in a schizophrenia model. jst.go.jp

Despite this research into the broader class of quinazolines, there is a lack of published data on the antipsychotic activity of This compound .

Table 7: Antipsychotic Activity of Selected Quinazoline Derivatives

CompoundTarget/MechanismActivityReference
2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (A9-7, ALX-171)mGlu7 negative allosteric modulatorReversed DOI-induced head twitches and MK-801-induced cognitive deficits mdpi.com
Quinazoline ErbB1 inhibitors (PD153035 and OSI-774)ErbB1 inhibitionAttenuated prepulse inhibition impairment in an animal model of schizophrenia jst.go.jp
7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydroquinazolin-5-one (15)Serotonin 5-HT2A and Dopamine D2 receptor bindingHighest affinities among new compounds, borderline for potential atypical antipsychotics nih.gov

This table presents data for quinazoline derivatives other than this compound, as no data for the latter is available.

Antidiabetic Activity

Quinazoline derivatives have emerged as a promising class of compounds in the management of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia. nih.gov Research has shown that certain quinazoline derivatives can effectively lower blood glucose levels. For instance, 2-sec-amino-3H-quinazolin-4-ones have demonstrated a significant reduction in blood glucose in animal models. researchgate.net

One of the key mechanisms through which these compounds exert their antidiabetic effects is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. acs.org A series of novel 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds exhibited potent inhibition, with some showing stronger activity than the standard drug, acarbose.

Furthermore, some quinazoline derivatives have been investigated as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and insulin (B600854) sensitivity. Hybrid structures combining 2-substituted-4(3H)-quinazolinone and sulfonylurea moieties have been designed as effective hypoglycemic agents.

Table 1: Antidiabetic Activity of Selected Quinazoline Derivatives

Compound/Derivative ClassMechanism of Action/TargetKey Findings
2-sec-amino-3H-quinazolin-4-onesUnknownSignificant reduction in blood glucose levels in animal models. researchgate.net
2,3-dihydroquinazolin-4(1H)-onesα-glucosidase inhibitionPotent inhibitors, some more active than acarbose.
Quinazoline-Sulfonylurea HybridsPPARγ and Sulfonylurea Receptor (SUR) AgonismEffective hypoglycemic compounds.
2-(4-(((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamideα-glucosidase inhibitionExhibited good antidiabetic activity. Current time information in Bangalore, IN.

This table is generated based on the textual data and is for illustrative purposes.

Anticonvulsant Activity

The quinazoline nucleus is a well-established pharmacophore for anticonvulsant activity. mdpi.com Many derivatives have been synthesized and evaluated for their potential to manage seizures, with some showing significant efficacy in preclinical models. mdpi.comveterinaria.org The primary mechanisms of action often involve modulation of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system, or inhibition of carbonic anhydrase. rasayanjournal.co.in

For example, methaqualone, a quinazolin-4(3H)-one derivative, was historically used as a sedative-hypnotic and possessed anticonvulsant properties. rasayanjournal.co.in More recent research has focused on developing safer and more effective analogues. Studies have shown that substitutions at various positions of the quinazoline ring are crucial for anticonvulsant potency.

A series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related benzohydrazides exhibited good anticonvulsant activity in the Anticonvulsant Drug Development (ADD) Program protocol. journalgrid.com Some of these compounds showed superior activity compared to the reference drug, ethosuximide. nih.gov

Table 2: Anticonvulsant Activity of Selected Quinazoline Derivatives

Compound/Derivative ClassTest ModelKey Findings
Fluorinated quinazolines (5a-j)scPTZ and MES testsSeveral compounds showed significant anticonvulsant activity with low neurotoxicity. mdpi.com
3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesPreliminary evaluationCompounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity. veterinaria.org
N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamidesADD Program protocolCompounds 5f, 5b, and 5c showed superior activity to the reference drug. journalgrid.com
Quinazoline analogues (III, IV)PTZ induced clonic convulsionShowed 100% protection with ED50 values of 73.1 and 11.79 mg/kg, respectively. nih.gov

This table is generated based on the textual data and is for illustrative purposes.

Antispasmodic Activity

Quinazoline derivatives have also been recognized for their potential antispasmodic properties, which involve the relaxation of smooth muscle tissue. rasayanjournal.co.ineprajournals.comijmpronline.com This activity suggests their potential utility in treating conditions characterized by muscle spasms, such as certain gastrointestinal disorders.

While not as extensively documented in recent high-impact literature as other activities, the antispasmodic potential of quinazolines is a recurring theme. researchgate.net One specific example from the literature is 6,7-dibromo-2-(t-butylsulphono)methyl-3-ortho-chlorophenyl-4(3H)–quinazolinone, which was identified as having potential antispasmodic activity. rasayanjournal.co.in The research into quinazolinone derivatives has highlighted their broad pharmacological profile, which includes antispasmodic effects among others.

Cytotoxicity

The cytotoxic activity of quinazoline derivatives against various cancer cell lines is one of the most extensively studied areas of their medicinal chemistry. eprajournals.com Many quinazoline-based compounds have been developed as potent anticancer agents, with some, like gefitinib and erlotinib, receiving FDA approval. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases. nih.gov

Numerous studies have reported the synthesis and cytotoxic evaluation of novel quinazoline derivatives. For instance, a series of 2,4-disubstituted quinazolines were designed and synthesized as potential anticancer agents, with several compounds showing promising activity. The coordination of quinazolinone Schiff base derivatives with copper(II) ions has been shown to significantly enhance their cytotoxic activity, with the resulting complexes being one to two orders of magnitude more effective than cisplatin (B142131) in certain cancer cell lines.

The cytotoxic potential of these compounds is often evaluated against a panel of human cancer cell lines. For example, novel quinazolinone derivatives with substituted quinoxalindione at position 3 were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with some compounds displaying significant cytotoxic effects.

Table 3: Cytotoxic Activity of Selected Quinazoline Derivatives

Compound/Derivative ClassTarget/MechanismCancer Cell LinesKey Findings
2,4-disubstituted quinazolinesEGFR inhibitionVariousEffective as EGFR inhibitors.
Copper(II) complexes of quinazolinone Schiff basesROS generation, cell cycle arrestMCF-7, A549Highly cytotoxic, more potent than cisplatin.
Quinazolinone-quinoxalindione hybridsNot specifiedMCF-7, HeLaCompound 11g with a nitro substituent showed the best activity against HeLa cells.
4-pyrrylamino quinazolinesRTK inhibitionMiapaca2, DU145Most compounds exhibited increased antitumor activity compared to gefitinib.

This table is generated based on the textual data and is for illustrative purposes.

Structure-Activity Relationships (SAR) in Quinazoline Derivatives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Influence of Substituents on Biological Activity

Substituents on both the benzene and pyrimidine rings of the quinazoline scaffold significantly influence its pharmacological properties.

For anticonvulsant activity , the presence of a halogen atom, such as chlorine, at position 7 of the quinazolinone system has been found to be favorable. Furthermore, substitutions at positions 2 and 3 are critical. For instance, in a series of 2,3-disubstituted quinazolin-4(3H)-ones, compounds with an allyl substituent at position 3 generally showed higher activity than those with a benzyl (B1604629) group. rasayanjournal.co.in The nature of the substituent at position 2 also plays a role, with electron-donating and bulkier groups often enhancing activity. rasayanjournal.co.in

In the context of cytotoxicity , modifications at positions 2, 4, 6, and 7 are particularly important. For example, in a series of 4-anilinoquinazoline derivatives, the selectivity for HER2 over EGFR was dependent on the aniline moiety at C-4 and the substituents at C-6. nih.gov The introduction of bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked to the 3rd position of the quinazolinone moiety is essential for anti-proliferative activity. Oxygenated substituents on the quinazoline ring have also been found to be important for cytotoxic activity.

Importance of Specific Moieties (e.g., pyrrole (B145914) ring, basic side chain, alkoxy substitution)

The incorporation of specific chemical moieties into the quinazoline scaffold can dramatically alter its biological profile.

The replacement of a benzene ring with a pyrrole ring in gefitinib analogues led to a series of 4-pyrrylamino quinazolines with increased antitumor activity against pancreatic and prostate cancer cell lines. This suggests that the pyrrole ring can be a beneficial modification for enhancing cytotoxicity.

The presence of a basic side chain , particularly at positions 6 or 7 of the quinazoline nucleus, plays a significant role in determining the cytotoxicity of these compounds. For instance, in a study of 4-aminoquinazoline derivatives, alterations of the basic terminus of an amide side chain showed that N-methylpiperazino analogues had strongly enhanced inhibitory activity compared to less basic morpholino analogues. The conjugation of different basic side chains at the C7 position also delivered high activity in other studies.

Alkoxy substitutions , such as methoxy (B1213986) groups, also impact biological activity. For example, in a series of cytotoxic quinazoline derivatives, the displacement of a methoxy group with a proton at C6 enhanced the selectivity for aurora B over aurora A kinase. In another study, a nitrophenyl substituent combined with a rigid cyclic diether system (-OCH2CH2-) on the quinazoline ring resulted in a compound with 100-fold higher cytotoxicity than erlotinib. researchgate.net

Mechanisms of Action of Quinazoline Derivatives

This compound is a specific chemical compound belonging to the larger family of quinazoline derivatives. While the quinazoline scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities, information regarding the specific mechanisms of action for this compound itself is limited in publicly available scientific literature. Its primary role appears to be that of a chemical intermediate used in the synthesis of more complex, biologically active molecules.

The following sections will address the specified mechanisms of action in the context of this compound, highlighting the general potential of its structural class while noting the absence of specific data for this compound where applicable.

Enzyme Inhibition

The quinazoline core is a well-established pharmacophore in the design of enzyme inhibitors, particularly protein kinase inhibitors. Many quinazoline derivatives function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase enzyme, thereby blocking the signaling pathways that contribute to cell proliferation.

In the specific case of this compound, there is no direct evidence to suggest it is a potent enzyme inhibitor in its own right. Instead, its significance lies in its use as a building block for creating such inhibitors. For example, this compound has been utilized as a reactant in the synthesis of substituted quinazoline derivatives designed as Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway is crucial for cell survival and growth, and its dysregulation is implicated in cancers and other diseases. The boronic acid group on the quinazoline ring makes it a valuable reagent for Suzuki coupling reactions, a powerful chemical method for creating carbon-carbon bonds to build more elaborate molecules with potential therapeutic activity.

Table 1: Examples of Quinazoline-based Enzyme Inhibitors This table presents well-known quinazoline derivatives that act as enzyme inhibitors to illustrate the common therapeutic application of this chemical class.

Compound NameTarget Enzyme(s)Therapeutic Area
GefitinibEGFR KinaseOncology (Lung Cancer)
ErlotinibEGFR KinaseOncology (Lung/Pancreatic Cancer)
LapatinibEGFR & HER2 KinaseOncology (Breast Cancer)
AfatinibEGFR & HER2 KinaseOncology (Lung Cancer)

Note: This table lists prominent examples from the broader quinazoline class to provide context, as specific enzyme inhibition data for this compound is not available.

Receptor Interactions

Beyond enzyme inhibition, some quinazoline derivatives are known to exert their pharmacological effects by interacting with various cell surface or nuclear receptors. For instance, certain quinazolines have been developed as antagonists for receptors like the α1-adrenergic receptor, leading to applications in treating conditions such as hypertension.

However, a thorough review of scientific databases and literature reveals no specific studies detailing the interaction of this compound with any biological receptors. Its chemical structure, particularly the presence of the boronic acid group, suggests its primary utility is in chemical synthesis rather than direct receptor binding.

DNA Binding

A third mechanism by which some heterocyclic compounds, including certain quinazoline derivatives, can exhibit biological activity is through direct interaction with DNA. This can occur via intercalation (inserting between base pairs), groove binding, or covalent bonding, potentially leading to cytotoxic effects. This mode of action is often associated with anticancer or antimicrobial properties.

There is currently no published research or data to indicate that this compound functions through a DNA binding mechanism. Its molecular size and structural features are not characteristic of typical DNA intercalators or groove binders. Therefore, this mechanism is not considered a likely mode of action for this specific compound.

Conclusion

Challenges and Solutions in Boronic Acid Applications

Copper-Mediated Boronic Acid Degradation in Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for synthesizing complex molecules due to its high efficiency, selectivity, and biocompatibility. beilstein-journals.orgorganic-chemistry.org This reaction is widely used to link different molecular fragments, and its application in the synthesis of boronic acid-containing compounds is of great interest for drug discovery and chemical biology.

However, a significant challenge arises from the incompatibility of some boronic acids with the copper catalysts used in CuAAC. It has been observed that copper(I) can mediate the degradation of boronic acids, a process known as protodeborylation, where the carbon-boron bond is cleaved. nih.gov This side reaction can significantly lower the yield of the desired boronic acid-containing product.

The stability of the boronic acid under these conditions is influenced by the specific structure of the arylboronic acid. Research into this issue has shown that certain boronic acids are more susceptible to this degradation than others. To address this challenge, strategies have been developed to protect the boronic acid moiety during the click reaction. One approach is the addition of fluoride (B91410) ions, which can form a stable complex with the boronic acid and protect it from copper-mediated decomposition. nih.gov Another strategy involves performing the click reaction before introducing the boronic acid group, although this is not always feasible.

While general solutions are being explored, the specific stability of This compound under CuAAC conditions has not been explicitly documented. Understanding the susceptibility of its C-B bond to copper-catalyzed cleavage would be crucial for its efficient incorporation into more complex molecules using this powerful synthetic methodology. Further studies are needed to determine the optimal conditions for utilizing this compound in copper-catalyzed click reactions, which would expand its synthetic utility.

Computational Studies and Advanced Characterization of Quinazolin 7 Ylboronic Acid and Derivatives

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological evaluations. For compounds like Quinazolin-7-ylboronic acid, these methods can provide critical insights into its potential as a therapeutic agent or chemical probe.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

In studies involving quinazoline (B50416) derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, various quinazoline analogs have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. researchgate.netresearcher.lifefrontiersin.org These simulations reveal critical interactions, such as hydrogen bonds between the quinazoline nitrogen atoms (N-1 and N-3) and key amino acid residues like methionine and threonine in the receptor's active site. nih.gov Similarly, docking studies on quinazolinone derivatives have identified potential inhibitors for targets like cyclooxygenase-2 (COX-2) and glucosamine-6-phosphate synthase. rsc.org

For this compound, docking studies would be crucial to understand how the boronic acid moiety interacts with target proteins. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. Docking simulations could predict the binding affinity and specific interactions of the quinazoline scaffold and the reactive boronic acid group within a target's binding pocket, guiding the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives.
Derivative ClassProtein TargetKey Interacting Residues (Example)Docking Software/MethodReference
Quinazolinone-based bis-hydrazonesTyrosine Kinase (2HCK)Not SpecifiedNot Specified rsc.org
Quinazolinone derivativesPARP1 / STAT3Not SpecifiedGlide module (Schrödinger) tandfonline.comtandfonline.com
Quinazoline derivativesPAK4 InhibitorsLeu398Not Specified benthamdirect.com
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamideFactor XaNot SpecifiedNot Specified researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex.

Studies on various quinazoline derivatives complexed with their targets, such as EGFR, PAK4, and bacterial enzymes, have utilized MD simulations to validate the docking poses. benthamdirect.comabap.co.in Key metrics analyzed during these simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein upon ligand binding. abap.co.in

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity than docking scores alone. tandfonline.comtandfonline.com

For a this compound-protein complex, MD simulations would be essential to confirm the stability of the docked pose, analyze the dynamics of the covalent or non-covalent interactions formed by the boronic acid group, and calculate the binding free energy, offering a more rigorous prediction of its inhibitory potential. tandfonline.comtandfonline.com

Mechanistic Studies of Reactions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to study the mechanisms of chemical reactions. These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of a molecule's reactivity.

While specific mechanistic studies on this compound are scarce, research on related compounds demonstrates the utility of this approach. For example, DFT has been used to investigate the reaction mechanisms of bioorthogonal cycloadditions, which are crucial in chemical biology. nih.gov Such computational methods could be applied to understand the formation of this compound or its reactions with biological nucleophiles. The study of reaction energetics helps in predicting the feasibility and rate of these transformations, which is fundamental to understanding its stability and mode of action.

Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Numerous QSAR studies have been conducted on quinazoline derivatives to identify the structural features essential for their anticancer, anti-inflammatory, and antimicrobial activities. nih.govbiointerfaceresearch.comresearchgate.net These studies often use 2D or 3D descriptors to build predictive models. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. frontiersin.orgbenthamdirect.com

These computational approaches could be directly applied to a series of this compound derivatives. By systematically modifying the quinazoline core or substituents and calculating relevant molecular descriptors, a QSAR model could be built to predict the biological activity, thereby accelerating the optimization of lead compounds. researchgate.netnih.gov

Evaluation of Molecular Properties

Quantum chemical calculations are used to determine the intrinsic electronic and structural properties of a molecule. Methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are commonly used to calculate a wide array of molecular properties. nih.govnih.govdntb.gov.ua

Key properties that can be evaluated include:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. nih.govresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding non-covalent interactions. researchgate.net

These calculations, when applied to this compound, would provide a fundamental understanding of its structure, stability, and reactivity profile. researchgate.netscirp.org

Table 2: Quantum Chemical Properties Calculated for Quinazoline Derivatives via DFT.
PropertyDescriptionSignificanceReference
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability nih.govresearchgate.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability nih.govresearchgate.net
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability nih.govresearchgate.net
Dipole Moment (μ)Measure of the net molecular polarityInfluences solubility and binding interactions researchgate.netscirp.org
Chemical Hardness (η)Resistance to change in electron distributionDerived from HOMO/LUMO energies; relates to stability nih.govresearchgate.net

Pharmacokinetics and Toxicological Analysis (Computational)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity. Various computational tools and web servers (e.g., SwissADME, QikProp, preADMET) are used for these predictions. researchgate.nettandfonline.com

For quinazoline derivatives, in silico ADMET studies are common. researchgate.netrsc.org These analyses typically evaluate parameters based on established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net Other predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity risks.

A computational ADMET analysis of this compound would be essential to assess its drug-likeness. researchgate.netnih.gov This would involve calculating its physicochemical properties and running them through predictive models to estimate its pharmacokinetic behavior and flag any potential liabilities before committing to extensive preclinical testing.

Analysis of Regioselectivity

The regioselectivity of chemical reactions involving the quinazoline scaffold is a critical aspect of synthesizing specific isomers, particularly in medicinal chemistry. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding and predicting the outcomes of these reactions.

A key area of investigation has been the regioselective nucleophilic aromatic substitution (SNAr) on di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505). mdpi.comnih.gov Theoretical calculations have revealed that the carbon atom at the 4-position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the 2-position. nih.govresearchgate.net This heightened reactivity is attributed to electronic factors; DFT calculations show that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic. nih.govresearchgate.net

These computational findings are further supported by a lower calculated activation energy for the nucleophilic attack at the C4 position. nih.gov This theoretical framework aligns with extensive experimental evidence, where reactions involving various amine nucleophiles consistently yield substitution at the 4-position. mdpi.com The structural confirmation of these regioselective outcomes is often unequivocally established using advanced techniques like 2D-NMR spectroscopy. nih.gov

Table 1: Factors Influencing Regioselectivity in Quinazoline Derivatives

FactorDescriptionImpact on Regioselectivity
Electronic Properties The C4 carbon has a higher LUMO coefficient and is more electron-deficient compared to the C2 carbon.Favors nucleophilic attack at the C4 position.
Activation Energy The calculated energy barrier for a nucleophile to attack the C4 position is lower than for the C2 position.Kinetically favors the formation of the C4-substituted product.
Nucleophile Aromatic, benzylic, and aliphatic primary or secondary amines are commonly used.Reaction outcomes are consistent across a range of nucleophiles, preserving C4 selectivity. mdpi.com
Reaction Conditions Solvent, temperature, and reaction time can be varied.While affecting reaction rates, these conditions generally do not alter the inherent C4 regioselectivity. mdpi.com

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of synthesized compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For quinazoline derivatives, the IR spectrum provides key information about the aromatic ring system and its substituents. nih.gov

The quinazoline core itself gives rise to a series of characteristic absorption bands. Strong bands are typically observed in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to the aromatic C=C and C=N stretching vibrations within the fused ring system. nih.gov Additional bands related to C-H in-plane and out-of-plane deformations also appear at lower wavenumbers. nih.gov For this compound, specific absorptions corresponding to the B-O-H and B-C bonds of the boronic acid group would also be expected.

Modern studies often couple experimental FTIR analysis with computational methods. DFT calculations are used to predict the vibrational frequencies of the molecule, and the resulting theoretical spectrum is compared with the experimental one to aid in the precise assignment of absorption bands. nih.gov

Table 2: Typical IR Absorption Bands for Quinazoline Derivatives

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100–3000Aromatic C-H StretchMedium-Weak
~1630C=N Stretch (Pyrimidine Ring)Strong
1610–1475Aromatic C=C Ring StretchStrong-Medium
1290–1010C-H In-Plane BendingVariable
1000–700C-H Out-of-Plane BendingStrong
~3400-3200O-H Stretch (Boronic Acid)Broad, Strong
~1350B-O Stretch (Boronic Acid)Strong

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. Protons on the quinazoline ring typically appear in the aromatic region (δ 7.0–9.5 ppm). rsc.org The specific chemical shifts and coupling patterns (e.g., doublets, triplets) allow for the unambiguous assignment of protons at each position of the quinazoline core. The protons of the boronic acid group, -B(OH)₂, would likely appear as a broad singlet that may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. For quinazoline derivatives, aromatic carbons resonate in the range of δ 110–165 ppm. rsc.orgjst.vn The carbons attached to nitrogen (C2 and C4) are typically found further downfield. rsc.org

¹¹B NMR: For boronic acids, ¹¹B NMR is a particularly informative technique. nsf.gov Boron has two NMR-active isotopes, with ¹¹B (80.1% natural abundance) being the most commonly observed. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A trigonal planar, sp²-hybridized boron in a boronic acid typically gives a signal around δ 30 ppm, while a tetrahedral, sp³-hybridized boronate ester or borate (B1201080) complex results in a significant upfield shift to around δ 5-15 ppm. nsf.govresearchgate.net This makes ¹¹B NMR an excellent tool for studying the pKa of the boronic acid and its interactions with diols or other binding partners. nih.gov

Table 3: Representative NMR Data for Arylboronic Acid and Quinazoline Scaffolds

NucleusCompound TypeTypical Chemical Shift (δ, ppm)Notes
¹H Quinazoline Aromatic Protons7.0 - 9.5Specific shifts and coupling constants depend on substitution pattern. rsc.org
Boronic Acid Protons (-OH)Variable, BroadOften exchangeable with solvent.
¹³C Quinazoline Aromatic Carbons110 - 165Carbons adjacent to nitrogen (C2, C4, C8a) are typically deshielded. rsc.orgjst.vn
¹¹B Free Boronic Acid (sp²)~19 - 33Indicates a trigonal planar geometry. researchgate.netsdsu.edu
Boronate Ester/Complex (sp³)~5 - 15Indicates a tetrahedral geometry; sensitive to pH and binding. nsf.govresearchgate.net

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula.

A key feature in the mass spectrum of any boron-containing compound is its unique isotopic signature. Boron has two stable isotopes: ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). researchgate.net This results in a characteristic M+1 peak that has an intensity of approximately 25% of the molecular ion peak (M), which is a definitive indicator of the presence of a single boron atom in the molecule or fragment. Analysis of boronic acids can sometimes show ions corresponding to dehydration or the formation of cyclic boroxine (B1236090) trimers under certain ionization conditions. researchgate.net

Table 4: Key Features in Mass Spectrometry of Boronic Acids

FeatureDescriptionSignificance
Molecular Ion (M⁺) The peak corresponding to the intact molecule.Confirms the molecular weight of the compound.
Boron Isotope Pattern A characteristic M+1 peak with ~25% the intensity of the M peak.Confirms the presence of one boron atom due to the natural abundance of ¹⁰B and ¹¹B. researchgate.net
Fragmentation Characteristic loss of fragments (e.g., H₂O, OH).Provides structural information about the molecule.
High Resolution MS Provides a highly accurate mass measurement.Allows for the unambiguous determination of the elemental formula.

X-Ray Crystal Structure Analysis

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

For novel quinazoline derivatives, obtaining a crystal structure is the ultimate confirmation of the synthesized compound's constitution and stereochemistry. sioc-journal.cn While a published crystal structure for this compound itself was not identified, the technique is widely applied to its derivatives. mdpi.com For example, the X-ray structure of 4-phenylamino quinazoline derivatives has been reported, confirming the connectivity and conformation of the molecules within the crystal lattice. sioc-journal.cn Similarly, the structures of various quinazolinone-based compounds have been elucidated, providing definitive proof of their isomeric forms. mdpi.comacs.org Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state.

Retrosynthesis Analysis

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